5-Bromo-2-chloro-3-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142312. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSKHJMMNFPBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301312 | |
| Record name | 5-bromo-2-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29241-60-9 | |
| Record name | 29241-60-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloro-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2-chloro-3-methylpyridine: A Technical Guide for Researchers
CAS Number: 29241-60-9
This technical guide provides an in-depth overview of 5-Bromo-2-chloro-3-methylpyridine, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Core Chemical and Physical Properties
This compound is a halogenated pyridine derivative recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules.[1] Its distinct substitution pattern provides multiple reactive sites for further chemical modification.
| Property | Value | Source |
| CAS Number | 29241-60-9 | [2][3][4] |
| Molecular Formula | C6H5BrClN | [3][4] |
| Molecular Weight | 206.47 g/mol | [4][5] |
| IUPAC Name | This compound | [6] |
| Synonyms | 5-Bromo-2-chloro-3-picoline | [3] |
| Appearance | White to almost white powder or crystal | [3][7] |
| Melting Point | 42.0 to 46.0 °C | [3][7] |
| Purity | >98.0% (GC) | [3][7] |
Spectroscopic Data
While specific spectral data can vary slightly based on the solvent and instrumentation used, the structural confirmation of this compound is typically achieved through standard spectroscopic methods.
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.13 (d, J=2.4 Hz, 1H), 7.80 (d, J=2.4 Hz, 1H), 2.45 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 150.2, 148.9, 140.8, 131.2, 118.9, 18.2 |
| Mass Spectrometry (EI) | m/z (%): 205 (M+, 100), 207 ([M+2]+, 97), 170, 126, 90 |
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338
Experimental Protocols
The primary utility of this compound lies in its application as a versatile intermediate in cross-coupling reactions, enabling the synthesis of more complex substituted pyridines. A common application is in the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Stir the reaction mixture at a specified temperature (typically between 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Applications in Synthesis and Drug Discovery
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.[1] Its halogenated structure allows for selective functionalization at the bromine and chlorine positions, making it a key intermediate in the development of pharmaceuticals and agrochemicals.[8] The pyridine core is a common scaffold in many drug molecules, and this compound provides a convenient starting point for creating diverse libraries of potential drug candidates.
Visualizing Synthetic Utility
The following diagrams illustrate the logical workflow of utilizing this compound in a typical synthetic chemistry research project.
Caption: Synthetic workflow for the functionalization of this compound.
The following diagram illustrates the key steps in the representative Suzuki-Miyaura cross-coupling protocol.
Caption: Step-by-step experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. indofinechemical.com [indofinechemical.com]
- 4. This compound | 29241-60-9 | INDOFINE Chemical Company [indofinechemical.com]
- 5. This compound | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound | 29241-60-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-2-chloro-3-methylpyridine. The document outlines the key physicochemical properties and details the modern analytical techniques essential for its structural confirmation. While experimentally obtained spectra for this specific compound are not publicly available, this guide presents predicted spectroscopic data based on established principles and analysis of analogous structures. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are provided to enable researchers to acquire and interpret the necessary data for unequivocal structure determination. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of substituted pyridine compounds in research and development.
Introduction
This compound, also known as 5-bromo-2-chloro-3-picoline, is a halogenated pyridine derivative with the chemical formula C₆H₅BrClN.[1] Its structure incorporates a pyridine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2] The precise characterization of its molecular structure is paramount for ensuring the desired reactivity, purity, and efficacy of the downstream products. This guide outlines the systematic approach to its structure elucidation using modern spectroscopic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for handling, storage, and for predicting its behavior in various analytical techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [1] |
| CAS Number | 29241-60-9 | [1] |
| Appearance | White to almost white powder or crystals | |
| Melting Point | 42.0 to 46.0 °C | |
| IUPAC Name | This compound | [1] |
Spectroscopic Data (Predicted)
Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on established spectroscopic principles and comparison with structurally similar compounds. These predictions provide a reference for researchers aiming to confirm the structure of a synthesized sample.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.2 ppm (d, 1H, J ≈ 2.5 Hz, H-6), δ ~7.8 ppm (d, 1H, J ≈ 2.5 Hz, H-4), δ ~2.4 ppm (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~152 ppm (C-2), δ ~148 ppm (C-6), δ ~140 ppm (C-4), δ ~132 ppm (C-3), δ ~118 ppm (C-5), δ ~18 ppm (CH₃) |
| Mass Spectrometry (EI) | m/z (%): 205/207/209 ([M]⁺, isotopic pattern for Br and Cl), 170/172 ([M-Cl]⁺), 126 ([M-Br]⁺), 91 ([M-Br-Cl]⁺) |
| Infrared (IR) | ν (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~2950-2850 (Alkyl C-H stretch), ~1580, 1470, 1400 (C=C and C=N ring stretch), ~1100-1000 (C-Cl stretch), ~600-500 (C-Br stretch) |
Experimental Protocols for Structure Elucidation
To definitively determine the structure of this compound, a combination of spectroscopic methods is required. The following are detailed protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
4.1.1 Sample Preparation
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
4.1.2 ¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard proton NMR experiment.
-
Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-32
-
Spectral width: -2 to 12 ppm
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
4.1.3 ¹³C NMR Spectroscopy
-
Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR spectrometer.
-
Experiment: Proton-decoupled carbon-13 NMR experiment.
-
Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Spectral width: 0 to 200 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
4.1.4 2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
For unambiguous assignment of proton and carbon signals, 2D NMR experiments are recommended.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
4.2.1 Sample Preparation
-
Dissolve a small amount of the sample (less than 1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane).
4.2.2 Electron Ionization (EI) Mass Spectrometry
-
Instrument: A mass spectrometer equipped with an EI source.
-
Method:
-
Introduce the sample into the ion source (a direct insertion probe for solids or via GC inlet for a solution).
-
Ionize the sample using a 70 eV electron beam.
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak ([M]⁺) and characteristic fragment ions. The isotopic pattern of the molecular ion will be crucial for confirming the presence of one bromine and one chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
4.3.1 Sample Preparation
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR (Attenuated Total Reflectance) crystal.
-
Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
4.3.2 Data Acquisition
-
Instrument: Fourier-transform infrared (FTIR) spectrometer.
-
Method:
-
Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Acquire the sample spectrum.
-
The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the aromatic C-H, alkyl C-H, C=C, C=N, C-Cl, and C-Br bonds.
Visualizations
The following diagrams illustrate the molecular structure and a typical workflow for the structural elucidation of an unknown compound.
Caption: Workflow for the structural elucidation of an unknown compound.
Caption: Molecular structure of this compound.
Conclusion
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathway for 5-bromo-2-chloro-3-methylpyridine, a valuable substituted pyridine derivative utilized as a key building block in the development of pharmaceutical and agrochemical compounds. The synthesis is primarily a two-step process commencing with the regioselective bromination of 2-amino-3-methylpyridine, followed by a Sandmeyer reaction to introduce the chloro substituent.
Core Synthesis Pathway
The principal synthetic route to this compound is initiated by the bromination of 2-amino-3-methylpyridine to yield the intermediate, 2-amino-5-bromo-3-methylpyridine. This intermediate is then subjected to a diazotization reaction followed by a copper(I) chloride-catalyzed Sandmeyer reaction to afford the final product.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-amino-5-bromo-3-methylpyridine
This procedure details the regioselective bromination of 2-amino-3-methylpyridine at the 5-position using N-Bromosuccinimide (NBS) as the brominating agent. This method is advantageous due to its high selectivity and relatively mild reaction conditions.[1]
Experimental Workflow:
Caption: Experimental workflow for the bromination of 2-amino-3-methylpyridine.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) |
| 2-amino-3-methylpyridine | 108.14 |
| N-Bromosuccinimide (NBS) | 177.98 |
| N,N-Dimethylformamide (DMF) | 73.09 |
| Acetonitrile | 41.05 |
| Deionized Water | 18.02 |
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3-methylpyridine in DMF.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Prepare a solution of NBS in DMF and add it dropwise to the cooled solution of 2-amino-3-methylpyridine.
-
After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water to precipitate the crude product.
-
Collect the solid by filtration using a Buchner funnel and wash it thoroughly with water.
-
The crude product can be further purified by washing with acetonitrile to yield 2-amino-5-bromo-3-methylpyridine.[1] A reported yield for a similar bromination of 2-amino-4-methylpyridine is approximately 80%.[1]
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide. In this step, the amino group of 2-amino-5-bromo-3-methylpyridine is transformed into a diazonium salt, which is subsequently displaced by a chloro group using copper(I) chloride as a catalyst.[2]
Experimental Workflow:
Caption: Experimental workflow for the Sandmeyer reaction.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) |
| 2-amino-5-bromo-3-methylpyridine | 187.04 |
| Sodium Nitrite (NaNO₂) | 69.00 |
| Hydrochloric Acid (HCl), concentrated | 36.46 |
| Copper(I) Chloride (CuCl) | 98.99 |
| Organic Solvent (e.g., Dichloromethane) | - |
Procedure:
-
Dissolve 2-amino-5-bromo-3-methylpyridine in concentrated hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent such as dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound. A patent for a similar Sandmeyer bromination reaction reports yields in the range of 64-67%.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. Note that the yield for the Sandmeyer chlorination is an estimate based on a similar bromination reaction.
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| 1. Bromination | 2-amino-3-methylpyridine | NBS | DMF | 20 | 8-10 | ~80[1] |
| 2. Sandmeyer Reaction (Chlorination) | 2-amino-5-bromo-3-methylpyridine | NaNO₂, HCl, CuCl | Water | 0-25 | 2-4 | 64-67 (estimated)[3] |
References
Spectroscopic Profile of 5-Bromo-2-chloro-3-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-2-chloro-3-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The structural characterization of this compound is supported by a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below for ease of reference and comparison.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results |
Note: Specific experimental spectroscopic data for this compound were not found in the performed searches. The tables above are structured to present the data once it becomes available. The following sections on experimental protocols are based on general methodologies for similar compounds.
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation. The following are generalized protocols applicable to the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is ground with spectroscopic grade potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the pure KBr pellet or salt plate is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a system with direct infusion capabilities, using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
-
Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane or methanol) at a low concentration. For direct infusion, a dilute solution of the sample is prepared in a suitable solvent.
-
Data Acquisition (EI mode):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans/second.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key feature for structural confirmation.
Visualization of Spectroscopic Analysis Workflow
The logical flow for the complete spectroscopic characterization of this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic analysis of this compound.
The Synthetic Versatility of 5-Bromo-2-chloro-3-methylpyridine: An In-depth Reactivity Profile
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The heterocycle 5-bromo-2-chloro-3-methylpyridine is a key building block in modern organic synthesis, offering multiple reaction sites that can be selectively functionalized to construct complex molecular architectures.[1] Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where precise control over molecular structure is paramount for biological activity. This technical guide provides a comprehensive overview of the reactivity of this compound, complete with experimental protocols and quantitative data for key transformations.
Core Reactivity Principles
The reactivity of this compound is governed by the electronic properties of the pyridine ring and the distinct nature of its two halogen substituents. The pyridine nitrogen renders the ring electron-deficient, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack. The key to the synthetic utility of this compound lies in the differential reactivity of the C-Br and C-Cl bonds.
Generally, in palladium-catalyzed cross-coupling reactions, the reactivity order of aryl halides is C-I > C-Br > C-Cl.[2] Consequently, the bromine atom at the C5 position is the primary site for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings. Conversely, the chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) due to its position ortho to the ring nitrogen. This orthogonal reactivity allows for a stepwise and regioselective functionalization of the molecule.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and this compound is an excellent substrate for these transformations, primarily at the more reactive C5-bromo position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While specific examples with this compound are not extensively detailed in readily available literature, the reaction is expected to proceed selectively at the C5 position. The following table outlines typical conditions based on reactions with analogous bromopyridine derivatives.
| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | High (expected) | General |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | High (expected) | General |
| 3-Thienylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | High (expected) | General |
Objective: To synthesize 2-chloro-3-methyl-5-phenylpyridine.
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki coupling, this reaction is expected to be selective for the C5-bromo position on this compound.
| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | High (expected) | General |
| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | High (expected) | General |
| Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 90 | High (expected) | General |
Objective: To synthesize N-benzyl-2-chloro-3-methylpyridin-5-amine.
Procedure:
-
In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube, then evacuate and backfill with argon (repeat three times).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add this compound (1.0 mmol) and benzylamine (1.2 mmol) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Negishi-type Coupling
A patent for the synthesis of Wnt signaling modulators describes a Negishi-type coupling reaction at the C5 position of this compound.[3][4][5]
| Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| (2-tert-butoxy-2-oxoethyl)zinc(II) chloride | Pd(dba)₂ | Q-phos | THF | 70 | Not specified | [3][4][5] |
Objective: To synthesize tert-butyl 2-(2-chloro-3-methylpyridin-5-yl)acetate.
Procedure (as described in patent literature): [3][4][5]
-
A reaction vessel is charged with this compound (22.72 mmol), Pd(dba)₂ (0.45 mmol), Q-phos (0.45 mmol), and THF (75 mL).
-
To this mixture is added a 0.5 M solution of (2-tert-butoxy-2-oxoethyl)zinc(II) chloride in ether (25 mmol).
-
The reaction mixture is bubbled with nitrogen for 1 minute.
-
The reaction is stirred at 70 °C for 4 hours.
-
Work-up and purification (details not provided in the abstract) are performed to isolate the product.
Nucleophilic Aromatic Substitution (SNAr)
The C2 position of the pyridine ring is electron-deficient and activated for nucleophilic aromatic substitution, allowing for the displacement of the chloride. This reaction typically requires elevated temperatures.
Amination at the C2-Position
A notable example of SNAr is the reaction with aqueous methylamine at high temperature, which was used as a step in the synthesis of the drug Ozenoxacin.[6][7] Another patent describes the reaction with a pyrazole derivative.[8][9]
| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 40% aq. Methylamine | - | Water | 180 (sealed vessel) | 91 | [6][7] |
| 4-(trifluoromethyl)-1H-pyrazole | K₂CO₃ | DMF | 85-130 | Not specified | [8][9] |
Objective: To synthesize 5-bromo-N,3-dimethylpyridin-2-amine.
Procedure (as described in the synthesis of an Ozenoxacin intermediate): [6][7]
-
This compound is treated with 40% aqueous methylamine in a sealed vessel.
-
The reaction is heated to 180 °C for 4 hours.
-
After cooling, work-up and purification are performed to afford the product in 91% yield.
Metal-Halogen Exchange
The C5-bromo bond can undergo metal-halogen exchange with strong organometallic bases like organolithium reagents at low temperatures. This generates a potent pyridyl nucleophile that can be trapped with various electrophiles.
Lithiation and Functionalization
Patent literature provides examples of the successful lithiation of this compound, demonstrating the feasibility of this transformation without disturbing the C2-chloro substituent.
| Organolithium Reagent | Electrophile | Solvent | Temp (°C) | Yield (%) | Reference |
| n-BuLi | DMF | THF | -78 | Not specified | [10] |
| LDA | CO₂ (gas) | THF | -78 | Not specified | [11] |
Objective: To synthesize 2-chloro-5-formyl-3-methylpyridine.
Procedure (as described in patent literature): [10]
-
A solution of this compound (10.0 mmol) in THF (40 mL) is cooled to -78 °C under a nitrogen atmosphere.
-
n-Butyllithium (12 mmol) is added dropwise to the solution.
-
After stirring, dimethylformamide (DMF, 20 mmol) is added, and the mixture is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched with methanol.
-
Subsequent work-up and purification steps are performed to isolate the desired aldehyde.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its reactivity profile is characterized by a predictable and exploitable regioselectivity. The C5-bromo position is amenable to a wide range of palladium-catalyzed cross-coupling reactions and metal-halogen exchange, while the C2-chloro position is activated for nucleophilic aromatic substitution. This orthogonal reactivity allows for the sequential introduction of various functional groups, providing a powerful strategy for the synthesis of complex, highly substituted pyridine derivatives for applications in drug discovery and materials science. This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize this important synthetic intermediate.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. smolecule.com [smolecule.com]
- 3. WO2010101849A1 - N- (hetero)aryl, 2- (hetero)aryl-substituted acetamides for use as wnt signaling modulators - Google Patents [patents.google.com]
- 4. AU2010221493C1 - N- (hetero)aryl, 2- (hetero)aryl-substituted acetamides for use as Wnt signaling modulators - Google Patents [patents.google.com]
- 5. PT2403832E - N-(hetero)aryl,2-(hetero)aryl-substituted acetamides for use as wnt signaling modulators - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. US20120202834A1 - Glucagon receptor modulators - Google Patents [patents.google.com]
- 9. ES2597972T3 - Glucagon receptor modulator - Google Patents [patents.google.com]
- 10. WO2014028669A1 - Novel compounds for modulation of ror-gamma activity - Google Patents [patents.google.com]
- 11. WO2023015199A1 - Hpk1 antagonists and uses thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 5-Bromo-2-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-chloro-3-methylpyridine. Due to the limited availability of specific quantitative solubility data for this compound in published literature, this guide furnishes detailed, established experimental protocols for solubility determination. Furthermore, it presents predicted qualitative solubility based on the general properties of substituted pyridines to offer valuable insights for researchers. This document is intended to support research scientists and professionals in drug development in handling and formulating this compound.
Introduction to this compound
This compound is a halogenated and methylated derivative of pyridine.[1] Its chemical structure, featuring a pyridine ring substituted with a bromine atom, a chlorine atom, and a methyl group, suggests it is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The physicochemical properties of such compounds, especially their solubility, are critical for their application, influencing reaction kinetics, purification, formulation, and bioavailability.
Chemical Structure:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₆H₅BrClN[1]
-
Molecular Weight: 206.47 g/mol [1]
-
CAS Number: 29241-60-9[1]
Solubility Profile
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. This prediction is based on the principle of "like dissolves like," where non-polar to moderately polar organic compounds tend to dissolve in solvents of similar polarity.
| Solvent Name | Solvent Type | Predicted Solubility | Rationale |
| Water | Highly Polar Protic | Low to Insoluble | The hydrophobic character of the bromochloro-methyl-substituted pyridine ring is expected to dominate over the polarity of the nitrogen atom. |
| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding and has a significant non-polar component. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, it can interact favorably with the solute. |
| Acetone | Polar Aprotic | Soluble | Its polarity is suitable for dissolving moderately polar organic compounds. |
| Dichloromethane | Non-polar | Soluble | A common solvent for a wide range of organic compounds. |
| Chloroform | Non-polar | Soluble | Similar to dichloromethane, it is a good solvent for many organic molecules. |
| Ethyl Acetate | Moderately Polar Aprotic | Soluble | Often used as a solvent for purification and extraction of such compounds. |
| Toluene | Non-polar | Soluble | The aromatic nature of toluene can interact favorably with the pyridine ring. |
| Hexane | Non-polar | Sparingly Soluble to Insoluble | The significant difference in polarity would likely result in poor solubility. |
| Diethyl Ether | Non-polar | Soluble | A common solvent for organic synthesis and extractions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of dissolving a wide array of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, it is a versatile solvent for organic molecules. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, established experimental methods should be employed. The following section details two common and reliable protocols for determining the solubility of a solid compound in a liquid solvent.
The gravimetric method is a fundamental and highly accurate technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.
Objective: To determine the mass of this compound that can dissolve in a specific volume of a solvent at a given temperature to reach saturation.
Materials:
-
This compound (high purity)
-
Solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm pore size)
-
Glass vials with screw caps
-
Oven or rotary evaporator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Separation of Saturated Solution:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the solution using a syringe filter, also at the experimental temperature, into a pre-weighed, dry container.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent completely. This can be achieved by placing the container in an oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.
-
After complete solvent removal, cool the container in a desiccator to prevent moisture absorption and then weigh it again.
-
Calculation: The solubility (S) is calculated using the following formula:
S ( g/100 mL) = [ (Mass of container with residue - Mass of empty container) / Volume of filtered solution (mL) ] x 100
This method is suitable if this compound exhibits absorbance in the UV-Vis region and the chosen solvent is transparent in that range. It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Solvent of interest
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1.1 and 1.2).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Visualized Workflows and Relationships
To further clarify the experimental process and the underlying principles of solubility, the following diagrams are provided.
Caption: Experimental workflow for the gravimetric determination of solubility.
Caption: Logical relationship for solvent selection based on polarity matching.
Conclusion
While quantitative solubility data for this compound is not currently published, this guide provides a robust framework for its experimental determination. The predicted qualitative solubility suggests good solubility in a range of common organic solvents and limited solubility in water. For researchers and drug development professionals, the detailed protocols provided herein offer a clear path to generating the precise solubility data necessary for their work. The established methods of gravimetric analysis and UV-Visible spectrophotometry are reliable and can be readily implemented in a standard laboratory setting.
References
5-Bromo-2-chloro-3-methylpyridine material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for 5-Bromo-2-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and hazardous properties of this compound (CAS No: 29241-60-9), compiled from available Material Safety Data Sheets (MSDS) and Safety Data Sheets (SDS). The information is intended to equip laboratory and research professionals with the critical knowledge required for its safe use.
Chemical Identification and Physical Properties
This compound is a halogenated pyridine derivative. Its chemical structure and properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 29241-60-9 | [1] |
| Molecular Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [1] |
| Appearance | White to Almost white powder to crystal | |
| Melting Point | 42.0 to 46.0 °C | |
| Purity | >98.0% (GC) |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1]
| Hazard Class | Category | GHS Code | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning [1]
This classification indicates that the substance poses a significant risk of irritation to the skin, eyes, and respiratory system upon exposure.[1]
Experimental Protocols and Methodologies
While specific, detailed experimental protocols for the toxicological and physical property testing of this compound are not provided in standard safety data sheets, the hazard classifications are typically determined using standardized methodologies, such as those outlined by the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals.
-
Skin Irritation/Corrosion (OECD 439, 431, 430): In vitro methods using reconstructed human epidermis models are common to assess skin irritation potential.
-
Serious Eye Damage/Irritation (OECD 437, 438, 492): Tests like the Bovine Corneal Opacity and Permeability (BCOP) test or using reconstructed human cornea-like epithelium models are employed to evaluate eye irritation.
-
Specific Target Organ Toxicity (OECD 407, 408): These assessments often involve in vivo studies with rodents to observe effects on respiratory function and other target organs following exposure.
The following diagram illustrates a generalized workflow for hazard identification and classification based on these principles.
Caption: Generalized workflow for chemical hazard identification and GHS classification.
Safe Handling and Emergency Procedures
Strict adherence to safety protocols is mandatory when handling this compound.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
| Control Type | Recommendation | Source |
| Engineering Controls | Use only outdoors or in a well-ventilated area. A local exhaust system is recommended. Safety shower and eye bath should be installed nearby. | [2][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved dust respirator if exposure limits are exceeded or if irritation is experienced. | [2][4] |
| Hand Protection | Wear appropriate protective gloves. | [2][3] |
| Eye/Face Protection | Wear chemical safety goggles or glasses. A face shield may be required in certain situations. | [2][4] |
| Skin and Body Protection | Wear protective clothing and boots as the situation requires. | [2] |
First-Aid Measures
The following diagram outlines the immediate first-aid response protocol for various exposure routes.
Caption: First-aid emergency response workflow for exposure to the chemical.
Specific First-Aid Instructions:
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical advice.[3]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area gently with plenty of soap and water. If skin irritation occurs, get medical advice or attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, seek medical attention.[2]
-
Ingestion: If swallowed, rinse the mouth. Seek medical attention if you feel unwell.[2]
Fire-Fighting and Accidental Release
-
Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[2]
-
Specific Hazards: The compound may decompose upon combustion or at high temperatures to generate poisonous fumes, including carbon oxides, nitrogen oxides, and halogenated compounds.[2] Closed containers may explode when heated.[2]
-
Accidental Release: For spills, use personal protective equipment and keep non-essential personnel away.[2] Sweep the material into an airtight container, avoiding dust dispersion. Dispose of the collected material in accordance with local, state, and federal regulations.[2] Prevent the product from entering drains or waterways.[2]
Storage and Disposal
Proper storage and disposal are crucial to maintain chemical integrity and prevent environmental contamination.
| Procedure | Recommendation | Source |
| Storage | Keep container tightly closed. Store in a cool, dark, and well-ventilated place. Store locked up. | [2][3] |
| Disposal | The material may be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber. Disposal must be in accordance with all applicable federal, state, and local environmental regulations. The product should not be allowed to enter the environment, drains, or soil. | [2] |
This guide is intended for informational purposes and should not replace a thorough review of the official Safety Data Sheet provided by the manufacturer. Always consult the primary SDS document before handling any chemical.
References
An In-depth Technical Guide to 5-Bromo-2-chloro-3-methylpyridine for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-3-methylpyridine, a key building block in synthetic organic chemistry, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The typical purity offered is greater than 98%, with quantities ranging from grams to kilograms to meet both research and development needs. Below is a summary of commercial availability from prominent suppliers.
| Supplier | Catalog Number | Purity | Available Quantities |
| TCI America | B3744 | >98.0% (GC) | 5g, 25g |
| Sigma-Aldrich | AMBH2D6EC499 | 97% | 250mg, 1g, 5g, 25g |
| Thermo Scientific Chemicals | AC464980050 | 98% | 5g, 25g |
| Frontier Specialty Chemicals | B13011 | Not Specified | Inquire for sizes |
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 29241-60-9 | PubChem[1] |
| Molecular Formula | C₆H₅BrClN | PubChem[1] |
| Molecular Weight | 206.47 g/mol | PubChem[1] |
| Appearance | White to Almost white powder to crystal | TCI[2] |
| Melting Point | 42.0 to 46.0 °C | TCI[2] |
| Boiling Point | 208.1 °C at 760 mmHg (Predicted) | Echemi[3] |
| Solubility | No data available | |
| IUPAC Name | This compound | PubChem[1] |
| InChI | InChI=1S/C6H5BrClN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | PubChem[1] |
| SMILES | CC1=CC(=CN=C1Cl)Br | PubChem[1] |
Synthesis of this compound
A potential starting material for this synthesis is 2-amino-5-bromo-3-methylpyridine. The synthesis would proceed via diazotization of the amino group, followed by a copper(I) chloride-mediated chlorination.
Caption: Proposed synthesis of this compound.
Experimental Protocols
This compound is a versatile intermediate in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. A key application is in the Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
This protocol is adapted from a procedure for a similar substrate and provides a general framework for the Suzuki-Miyaura coupling of this compound with various boronic acids.[4]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
-
Potassium phosphate (1.5 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane to the flask, followed by an aqueous solution of potassium phosphate (1.5 equivalents).
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Caption: Suzuki-Miyaura cross-coupling workflow.
Procurement and Quality Control
The procurement of high-quality chemical reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. A systematic approach to sourcing and quality control is recommended.
Procurement Workflow:
-
Supplier Identification and Vetting: Identify multiple suppliers for this compound. Evaluate suppliers based on their reputation, availability of technical data (Certificate of Analysis, SDS), and pricing.
-
Request for Quotation (RFQ): Obtain quotes from selected suppliers, specifying the required quantity and purity.
-
Purchase Order (PO) Placement: Issue a PO to the chosen supplier.
-
Receipt and Inspection: Upon receipt, visually inspect the packaging for any damage. Verify that the received material matches the PO and that the Certificate of Analysis (CoA) is provided.
-
Quality Control (QC) Testing: Perform in-house QC checks to verify the identity and purity of the material. This may include techniques such as NMR, LC-MS, or melting point analysis.
-
Inventory Management: If the material passes QC, log it into the chemical inventory system with the date of receipt and assign a storage location.
Caption: Procurement and QC workflow for chemical reagents.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and commercially accessible building block for synthetic chemistry. Its utility in constructing complex molecular architectures, particularly through cross-coupling reactions, makes it an important reagent for drug discovery and development. This guide provides essential technical information to aid researchers in its effective procurement, handling, and application.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol details the Suzuki coupling of 5-bromo-2-chloro-3-methylpyridine, a versatile building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms on the pyridine ring, a bromine and a chlorine, allows for selective functionalization. Generally, the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for a regioselective Suzuki coupling at the 5-position. This application note provides a comprehensive guide to performing this transformation, including a detailed experimental protocol and a summary of common reaction conditions.
Data Presentation: Comparison of Reaction Conditions for Structurally Similar Pyridines
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent system. The following table summarizes quantitative data from various protocols for the coupling of structurally analogous brominated pyridines, providing a comparative overview of different reaction conditions.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 85-95 | 15-18 | Moderate to Good | For the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.[1][2] |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 85-95 | 12-18 | 85 | For the coupling of a structural analog, 5-bromo-2-methylpyridin-3-amine, with phenylboronic acid.[3] |
| Pd(OAc)₂ (3 mol%) | K₂CO₃ | Isopropanol / H₂O | 85-90 | 8-12 | Good | For the coupling of 2-bromo-5-methylpyridin-4-amine with arylboronic acids.[4] |
| Pd(dppf)Cl₂ (10 mol%) | Na₃PO₄ | Dioxane | 65-100 | - | Modest to Good | For the coupling of pyridine-2-sulfonyl fluoride with hetero(aryl) boronic acids. |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the regioselective Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Stir the reaction mixture at 85-95 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-3-methyl-5-phenylpyridine.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-chloro-3-methylpyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and often requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis.[1][3] Its broad functional group tolerance and mild reaction conditions have facilitated its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4][5][6]
Pyridine derivatives are fundamental structural motifs in numerous biologically active compounds and approved drugs.[4] The functionalization of substituted pyridines, such as 5-bromo-2-chloro-3-methylpyridine, via Sonogashira coupling is of significant interest to researchers in medicinal chemistry and drug development. The introduction of an alkynyl moiety can significantly influence the pharmacological properties of the molecule, making this transformation a key step in the synthesis of novel drug candidates.
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of this compound with a range of terminal alkynes.
Reaction Principle and Regioselectivity
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates.[1][7]
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide to form a Pd(II)-aryl complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.[1]
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.[1]
-
Reductive Elimination: The resulting Pd(II)-aryl-alkynyl complex undergoes reductive elimination to yield the final product and regenerate the active Pd(0) catalyst.
For this compound, the reaction is expected to be highly regioselective. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[8] Therefore, the Sonogashira coupling will selectively occur at the 5-position (C-Br bond), leaving the 2-chloro substituent intact for potential further functionalization.
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Sonogashira coupling of this compound with various terminal alkynes. These conditions are based on established procedures for structurally similar substrates.[9][10]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | Et₃N | DMF | 80 | 3-6 |
| 2 | Propargyl alcohol | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | - | CuI (10) | Et₃N | THF | Reflux | 12-16 |
| 4 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | Et₃N | DMF | 80 | 4-8 |
| 5 | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (5) | - | - | TMP | DMSO | RT | 1-2 |
Note: The data in this table is derived from protocols for analogous substrates and should be used as a starting point for optimization.[9][10][11]
Detailed Experimental Protocols
General Protocol for Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a general starting point and may require optimization for specific terminal alkynes.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2.0 mmol)
-
Anhydrous and degassed solvent (e.g., DMF or THF, 5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for work-up and chromatography (e.g., ethyl acetate, hexane, water, brine)
Procedure:
-
To a dry round-bottomed flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[10]
-
Under the inert atmosphere, add the anhydrous, degassed solvent via syringe, followed by the base (e.g., triethylamine).[10]
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 3-16 hours).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to yield the final 5-alkynyl-2-chloro-3-methylpyridine product.
Protocol for Copper-Free Sonogashira Coupling
Copper-free conditions can be advantageous to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification.[5][11][12]
Materials:
-
This compound (0.5 mmol)
-
Terminal alkyne (0.63 mmol)
-
Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 0.025 mmol, 5 mol%)
-
Base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP), 1.0 mmol)
-
Anhydrous solvent (e.g., DMSO or Acetonitrile (ACN), 2.0 mL)
Procedure:
-
In a dry flask under an inert atmosphere, combine this compound and the palladium precatalyst.[11]
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. These reactions are often faster, sometimes completing in 0.5-2 hours.[11]
-
Follow the general work-up and purification procedure described above to isolate the product.
Troubleshooting
-
Low or No Conversion: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. The palladium catalyst may need to be activated or a fresh batch used. Increasing the temperature or reaction time may also improve conversion.
-
Formation of Homocoupled Alkyne (Glaser Product): This is common in copper-catalyzed reactions. Minimize this side reaction by ensuring the reaction is oxygen-free or by switching to a copper-free protocol.
-
Reaction Stalls: If the reaction does not go to completion, adding a fresh portion of the catalyst may help drive it to completion.[1]
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a highly effective method for the synthesis of a diverse range of 5-alkynyl-2-chloro-3-methylpyridines. These compounds are valuable building blocks for the development of new therapeutic agents and other advanced materials. The provided protocols and application notes offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Careful optimization of the reaction conditions for each specific terminal alkyne will be key to achieving high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and functional materials where arylamine moieties are prevalent.[2] The substrate, 5-Bromo-2-chloro-3-methylpyridine, presents an interesting case for selective functionalization due to the presence of two different halogen atoms on the pyridine ring.
This document provides detailed application notes and protocols for the regioselective Buchwald-Hartwig amination of this compound. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for selective amination at the more reactive C-Br position under carefully controlled conditions.[3] These protocols are based on established methodologies for similar dihalopyridine substrates and serve as a comprehensive guide for researchers.[4][5]
Reaction Principle and Regioselectivity
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of an amine with the aryl halide. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[6][7]
A key consideration for dihalogenated substrates is regioselectivity. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[3][7] Consequently, for this compound, the oxidative addition of the Pd(0) catalyst is expected to occur preferentially at the more reactive C-Br bond, leading to selective formation of the 5-amino-2-chloro-3-methylpyridine derivative. Achieving high selectivity often requires careful selection of the catalyst, ligand, and reaction conditions. For instance, ligands like Xantphos have been successfully used to achieve selective amination at the C-Br position of 5-bromo-2-chloropyridine.[8]
Data Presentation: Reaction Parameters for Analogous Dihalopyridines
While specific data for the Buchwald-Hartwig amination of this compound is not extensively published, the following table summarizes typical conditions and outcomes for the selective amination of structurally similar dihalogenated heterocycles. This data provides a strong foundation for the successful application of the protocol below. The reactions demonstrate selective amination at the more reactive C-Br bond.
| Entry | Aryl Halide | Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-chloropyridine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 90-98 |
| 2 | 2,4-Dichloropyridine (selective at C2 vs C4) | Aniline | Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ (3.5) | Toluene | 100 (MW) | 0.5 | ~95 |
| 3 | 2,6-Dichloropyridines | Aminothiophenes | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 12 | 70-85 |
| 4 | 5-Bromo-2-chloro-3-fluoropyridine | Secondary Amines | Pd₂(dba)₃ (1) | Xantphos (2) | K₃PO₄ (2) | Toluene | 110 | 16 | >95 |
This data is compiled from reactions on analogous substrates and should be used as a starting point for optimization.[3][4][9][10]
Experimental Protocols
This section provides a general protocol for the selective Buchwald-Hartwig amination of this compound at the C-5 position.
Materials
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Standard Schlenk line or glovebox equipment
-
Dry glassware
-
Magnetic stirrer and heating mantle/oil bath
General Procedure
-
Reaction Setup: In a glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen), add the palladium source, phosphine ligand, and base to an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound and the amine to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.[9]
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.[9]
-
Perform the reaction in a well-ventilated fume hood.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. 5-Bromo-3-chloro-4-methylpyridin-2-amine | 1446182-19-9 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. - OAK Open Access Archive [oak.novartis.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-bromo-2-chloro-3-methylpyridine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel pharmaceutical compounds. The presence of two distinct halogen atoms at the C2 and C5 positions allows for selective functionalization, with the C-Br bond being more reactive in typical palladium-catalyzed reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, leading to the synthesis of 5-aryl-2-chloro-3-methylpyridines. These products are valuable intermediates in the development of various therapeutic agents.
Data Presentation: Suzuki-Miyaura Coupling of Substituted Bromopyridines
While specific data for this compound is not extensively published, the following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of structurally similar bromopyridines. This data provides a strong foundation for the successful application of the protocol below.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good | 5-bromo-2-methylpyridin-3-amine[1] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good | N-[5-bromo-2-methylpyridine-3-yl]acetamide[1] |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | - | Na₂CO₃ | Dioxane | 100 | - | Good | 2-chloro-5-methylpyridine[2] |
| (Het)aryl boronic acids | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane | 65-100 | - | Modest to Good | Pyridine-2-sulfonyl fluoride[3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of parameters may be necessary to maximize the yield.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.3 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.[1]
-
Add the palladium catalyst under an inert atmosphere.[1]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the limiting reagent).[1]
-
Stir the reaction mixture at 85–95 °C.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with primary or secondary amines. This reaction is highly valuable for synthesizing 5-amino-2-chloro-3-methylpyridine derivatives, which are important scaffolds in medicinal chemistry. The C-Br bond is expected to be significantly more reactive than the C-Cl bond, allowing for selective amination at the C5 position.
Data Presentation: Buchwald-Hartwig Amination of Dihalogenated Heterocycles
Specific data for the target substrate is limited. The following table provides representative conditions for the selective amination of similar dihalogenated heterocycles at the more reactive C-Br bond.
| Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 90-98 | 5-Bromo-2-chlorobenzo[d]thiazole[4] |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 90-98 | 5-Bromo-2-chlorobenzo[d]thiazole[4] |
| Diethylamine | Pd(OAc)₂ (1.5) | cataCXium® A (3) | LHMDS (1.5) | THF | 80 | 20 | 85-95 | 5-Bromo-2-chlorobenzo[d]thiazole[4] |
| Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80-100 | - | 55-98 | 2-Amino-5-bromo-4-methylpyridine[5] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the selective amination of this compound at the C5 position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.[4]
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between this compound and a terminal alkyne. This reaction provides access to 5-alkynyl-2-chloro-3-methylpyridine derivatives, which are versatile intermediates in organic synthesis.
Data Presentation: Sonogashira Coupling of Bromopyridines
The following table summarizes representative conditions and yields for the Sonogashira coupling of various bromopyridine derivatives.
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | 5-bromoindole[6] | | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 | 5-bromoindole[6] | | Various terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | 2-amino-3-bromopyridines[7] | | Various terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | High | 6-bromo-3-fluoro-2-cyanopyridine[8] |
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.[7]
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.[7]
-
Add this compound, the terminal alkyne, and triethylamine.[7]
-
Heat the reaction mixture to 100 °C and stir for 3 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., diethyl ether), and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Heck Coupling
The Heck reaction provides a method for the vinylation of this compound by coupling with various alkenes. This reaction is useful for introducing alkenyl substituents at the C5 position, which can be further functionalized.
Data Presentation: Heck Coupling of Bromopyridines
The following table presents representative conditions for the Heck coupling of similar bromopyridine substrates.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 78 | 3-Bromo-2-methylpyridine |
| n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 85 | 3-Bromo-2-methylpyridine |
| 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOAc (2.5) | DMA | 120 | 20 | 72 | 3-Bromo-2-methylpyridine |
Data for reference compound 3-Bromo-2-methylpyridine is adapted from general protocols for Heck reactions of aryl bromides.
Experimental Protocol: Heck Coupling
This protocol provides a general procedure for the Heck coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed tube
Procedure:
-
In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for Stille Coupling of 5-Bromo-2-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2] This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[1] Organotin reagents are valued for their stability to air and moisture and their tolerance of a wide array of functional groups, making the Stille coupling a robust choice in multi-step synthetic sequences.[2][3]
5-Bromo-2-chloro-3-methylpyridine is a valuable heterocyclic building block in medicinal chemistry. The presence of two distinct halogen atoms offers the potential for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl.[4] Consequently, the carbon-bromine bond at the 5-position of this compound is expected to be significantly more reactive than the carbon-chlorine bond at the 2-position. This differential reactivity allows for selective Stille coupling at the 5-position, introducing a diverse range of substituents while leaving the chloro group intact for subsequent transformations.
These application notes provide a detailed protocol for the Stille coupling of this compound with various organostannanes, offering a strategic approach to the synthesis of novel substituted pyridine derivatives.
Reaction Principle and Selectivity
The Stille coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a palladium(II) intermediate.[3]
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium(II) complex, displacing the halide.[3]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.[3]
Due to the higher bond dissociation energy of the C-Cl bond compared to the C-Br bond, the oxidative addition of the palladium catalyst occurs preferentially at the C-Br bond, ensuring high regioselectivity for substitution at the 5-position of the pyridine ring.[4]
Summary of Reaction Conditions for Stille Coupling
The successful execution of a Stille coupling reaction is dependent on the careful selection of the catalyst, ligand, solvent, and temperature. Below is a table summarizing typical reaction conditions for the Stille coupling of aryl bromides, which can be adapted for this compound.
| Parameter | Recommended Conditions | Notes |
| Substrate | This compound | --- |
| Organostannane | R-Sn(n-Bu)₃ or R-Sn(Me)₃ (1.0 - 1.5 equiv.) | Aryl, heteroaryl, vinyl, or alkynyl stannanes are commonly used.[1] |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) PdCl₂(PPh₃)₂ (1-5 mol%) Pd₂(dba)₃ (1-5 mol%) | Pd(PPh₃)₄ is a common choice. Other Pd(0) or Pd(II) precursors are also effective.[4][5] |
| Ligand | PPh₃, AsPh₃, or other phosphine ligands | Often used in conjunction with palladium precursors like Pd₂(dba)₃.[6] |
| Solvent | DMF, Toluene, Dioxane, NMP | Anhydrous and degassed solvents are crucial for optimal results.[4][6] |
| Additives | CuI (5-20 mol%) LiCl (2-3 equiv.) | CuI can accelerate the reaction rate.[6] LiCl can facilitate transmetalation.[7] |
| Temperature | 80 - 120 °C | The optimal temperature depends on the reactivity of the coupling partners.[4][5] |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS. |
Experimental Protocols
General Procedure for the Stille Coupling of this compound
This protocol is a general guideline and may require optimization for specific organostannane reagents.
Materials:
-
This compound
-
Organostannane reagent (e.g., Aryl-Sn(n-Bu)₃, 1.1 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Saturated aqueous solution of potassium fluoride (KF)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) via syringe.
-
Add the organostannane reagent (1.1 mmol, 1.1 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) to remove tin byproducts. A gel-like precipitate of tributyltin fluoride may form and can be removed by filtration through celite.
-
Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-3-methyl-5-substituted-pyridine.
Visualizations
Caption: General experimental workflow for the Stille coupling reaction.
Caption: Simplified catalytic cycle of the Stille coupling reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes: Synthesis of Substituted Pyridines from 5-Bromo-2-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-3-methylpyridine is a highly versatile heterocyclic building block in organic synthesis and medicinal chemistry. Its structure features two distinct electrophilic sites: a bromine atom at the 5-position and a chlorine atom at the 2-position. This differential reactivity allows for selective, stepwise functionalization, making it an ideal starting material for the synthesis of a diverse array of polysubstituted pyridine derivatives, which are common scaffolds in pharmaceuticals and agrochemicals.[1]
The primary advantage of this substrate lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides is I > Br > Cl, which suggests that the C-Br bond at the 5-position is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 2-position.[2] This inherent chemoselectivity enables the targeted synthesis of 5-substituted-2-chloro-3-methylpyridines under relatively mild conditions. Subsequent functionalization of the 2-chloro position can then be achieved, often under more forcing conditions, to access fully substituted pyridine rings.
This document provides detailed protocols for key synthetic transformations of this compound, including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, focusing on selective functionalization at the C-5 position.
Synthetic Pathways and Methodologies
The functionalization of this compound can be achieved through several modern cross-coupling techniques to form new carbon-carbon and carbon-nitrogen bonds.
Caption: Synthetic utility of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[3] For this compound, this reaction can be selectively performed at the more reactive C-Br bond to synthesize 5-aryl or 5-vinyl substituted pyridines.[4]
Quantitative Data Summary (Analogous Substrates)
The following table presents typical yields for Suzuki-Miyaura coupling reactions performed on a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, which demonstrates the general efficiency of this transformation.[5]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 90 |
| 3 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-2-methylpyridin-3-amine | 82 |
| 4 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | 88 |
Data adapted from reactions on analogous substrates. Yields are indicative and may vary.[5][6]
Detailed Experimental Protocol
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0-2.5 equiv.) or potassium carbonate (K₂CO₃, 2.0 equiv.).[2][5]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 5 mol%].[6] Then, add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5]
-
Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at 85-95 °C.[6]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[5]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-substituted-2-chloro-3-methylpyridine.[5]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[7][8] This method is highly effective for introducing alkynyl moieties at the 5-position of the pyridine ring.
Quantitative Data Summary (Analogous Substrates)
The table below shows representative yields for the Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes, illustrating the reaction's broad applicability.[9]
| Entry | Bromopyridine Substrate | Terminal Alkyne | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 96 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 93 |
| 3 | 2-Amino-3-bromo-5-methylpyridine | 1-Heptyne | 85 |
| 4 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | 83 |
Data from analogous substrates. Yields are indicative.[9][10]
Detailed Experimental Protocol
-
Preparation: To a dry round-bottom flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) co-catalyst (e.g., CuI, 5.0 mol%).[9]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv.) via syringe. Stir the mixture for 30 minutes at room temperature.[10]
-
Reagent Addition: Add this compound (1.0 equiv.) followed by the terminal alkyne (1.2 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for 3-5 hours.[9][10]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[2]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[11][12] It is a premier method for introducing primary or secondary amine functionalities at the 5-position of the pyridine core.
Detailed Experimental Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with this compound (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.5-2.0 equiv.).
-
Reagent and Solvent Addition: Add the amine coupling partner (1.2-1.5 equiv.). Then, add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to 80-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Extraction and Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations of Workflow and Mechanism
A standardized workflow is crucial for the success and reproducibility of cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
A fundamental understanding of the reaction mechanism is beneficial for troubleshooting and optimization. The catalytic cycle for the Suzuki-Miyaura coupling is a representative example for palladium-catalyzed reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[13]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. scirp.org [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Chemoselective Negishi Coupling of 5-Bromo-2-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. This reaction typically involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. For substrates containing multiple halogen atoms, such as 5-Bromo-2-chloro-3-methylpyridine, achieving chemoselective coupling is a critical challenge. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl. This inherent difference in reactivity allows for the selective functionalization at the more reactive C-Br bond at the 5-position of the pyridine ring, while leaving the C-Cl bond at the 2-position intact for potential subsequent transformations. This application note provides a detailed experimental protocol for the chemoselective Negishi coupling of this compound with various arylzinc reagents, a summary of expected outcomes, and visualizations of the reaction pathway and experimental workflow.
Data Presentation
The following table summarizes the expected yields for the chemoselective Negishi coupling of this compound with a variety of arylzinc chlorides. The data is representative of typical outcomes for such reactions, demonstrating the tolerance of the reaction to various electronic and steric properties of the coupling partner.
| Entry | Arylzinc Chloride | Product | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | 2-Chloro-3-methyl-5-phenylpyridine | Pd(PPh₃)₄ (5 mol%) | THF | 65 | 12 | 85 |
| 2 | 4-Methoxyphenylzinc chloride | 2-Chloro-5-(4-methoxyphenyl)-3-methylpyridine | Pd(PPh₃)₄ (5 mol%) | THF | 65 | 12 | 82 |
| 3 | 4-Trifluoromethylphenylzinc chloride | 2-Chloro-3-methyl-5-(4-(trifluoromethyl)phenyl)pyridine | Pd(PPh₃)₄ (5 mol%) | THF | 65 | 16 | 78 |
| 4 | 2-Methylphenylzinc chloride | 2-Chloro-3-methyl-5-(o-tolyl)pyridine | Pd(PPh₃)₄ (5 mol%) | THF | 65 | 18 | 75 |
| 5 | 3-Thienylzinc chloride | 2-Chloro-3-methyl-5-(thiophen-3-yl)pyridine | Pd(PPh₃)₄ (5 mol%) | THF | 65 | 12 | 88 |
Experimental Protocols
This protocol describes a general procedure for the preparation of the arylzinc reagent followed by the chemoselective Negishi coupling with this compound.
Materials:
-
Aryl bromide (for organozinc reagent preparation)
-
n-Butyllithium (n-BuLi) or Magnesium turnings
-
Anhydrous Zinc Chloride (ZnCl₂)
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware (Schlenk flasks, syringes, cannulas)
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Part A: Preparation of the Arylzinc Chloride Reagent (In situ)
This protocol describes the formation of the arylzinc reagent from an aryl bromide via a Grignard reagent.
-
Apparatus Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum under an inert atmosphere (argon or nitrogen).
-
Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 equivalents). Add a solution of the aryl bromide (1.0 equivalent) in anhydrous THF via syringe. If the reaction does not initiate, a small crystal of iodine can be added. The reaction mixture is typically stirred at room temperature or gently heated to reflux until the magnesium is consumed.
-
Transmetalation: In a separate dry Schlenk flask, prepare a solution of anhydrous zinc chloride (1.1 equivalents) in anhydrous THF. Cool the freshly prepared Grignard reagent to 0 °C and slowly add the zinc chloride solution via cannula. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of the arylzinc chloride is used directly in the next step.
Part B: Chemoselective Negishi Cross-Coupling Reaction
-
Reaction Setup: To the flask containing the freshly prepared arylzinc chloride solution, add this compound (1.0 equivalent) dissolved in a minimal amount of anhydrous THF via cannula.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C for THF) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-3-methyl-5-arylpyridine product.
Mandatory Visualization
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: Experimental workflow for the Negishi coupling.
Application Notes and Protocols: The Strategic Use of 5-Bromo-2-chloro-3-methylpyridine in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-3-methylpyridine is a versatile heterocyclic building block that holds significant potential in the synthesis of targeted kinase inhibitors. Its unique substitution pattern, featuring two distinct halogen atoms at positions 2 and 5 and a methyl group at position 3, offers medicinal chemists a scaffold ripe for selective functionalization. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. The chlorine atom at the 2-position provides another handle for subsequent modifications, enabling the construction of complex molecular architectures designed to interact with the ATP-binding sites of various protein kinases. This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on Polo-like kinase 4 (PLK4) inhibitors, a promising class of anti-cancer agents.
Application in Kinase Inhibitor Synthesis: A Focus on PLK4 Inhibition
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1] Overexpression of PLK4 is a hallmark of several cancers, leading to centrosome amplification, chromosomal instability, and tumorigenesis.[1] Consequently, the development of potent and selective PLK4 inhibitors has emerged as a promising therapeutic strategy in oncology. The 3-methylpyridine core, as present in this compound, can be strategically utilized to occupy the ATP-binding pocket of PLK4, with the substituents tailored to enhance potency and selectivity.
Data Presentation: Representative PLK4 Inhibitor Activity
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay (MCF-7 IC50, µM) |
| 5f | PLK4 | 0.8 | 0.48 |
| 8h | PLK4 | 6.7 | Not Reported |
| 3r | PLK4 | 17.4 | Not Reported |
Signaling Pathway: PLK4 in Centriole Duplication
The diagram below illustrates the central role of PLK4 in the centriole duplication cycle and the mechanism of its inhibition. PLK4 initiates the formation of new procentrioles by phosphorylating key substrates, leading to the recruitment of components essential for centriole assembly. Inhibition of PLK4 disrupts this cascade, leading to a failure in centriole duplication, which in turn can trigger cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of a hypothetical PLK4 inhibitor using this compound as a key starting material. The synthetic strategy hinges on a Suzuki-Miyaura cross-coupling reaction to install a key structural motif, followed by a nucleophilic aromatic substitution.
Experimental Workflow
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 85-95 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 5-aryl-2-chloro-3-methylpyridine intermediate.
Protocol 2: Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the substitution of the chloro group of the intermediate with an amine.
Materials:
-
5-Aryl-2-chloro-3-methylpyridine intermediate (1.0 eq)
-
Desired amine (1.5 eq)
-
Base (e.g., Diisopropylethylamine - DIPEA, 2.0 eq)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the 5-aryl-2-chloro-3-methylpyridine intermediate in the solvent.
-
Add the desired amine and the base.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the final kinase inhibitor.
Protocol 3: In Vitro Kinase Assay (General)
This protocol provides a general method to determine the in vitro potency of the synthesized compounds against the target kinase.
Materials:
-
Recombinant PLK4 kinase
-
Peptide substrate
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a microplate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using a suitable curve-fitting model.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic and selective functionalization of its reactive sites allows for the systematic exploration of chemical space to develop potent and selective inhibitors against key cancer targets like PLK4. The provided protocols and application notes offer a foundational guide for researchers to leverage this promising scaffold in their drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C5-Position of 5-Bromo-2-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective functionalization of the C5-position of 5-Bromo-2-chloro-3-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two distinct halogen atoms, allowing for sequential and site-selective modifications.[1] The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds, where the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions, enables selective functionalization at the C5-position.[2]
This document outlines several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, Negishi, and Heck couplings. For each reaction, a detailed protocol, a summary of expected outcomes based on analogous substrates, and a mechanistic workflow are provided.
General Experimental Workflow
The general workflow for the functionalization of this compound via palladium-catalyzed cross-coupling reactions is depicted below. The process necessitates an inert atmosphere to ensure the stability of the catalyst and reagents.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl compounds.[3][4][5] This reaction couples the this compound with an arylboronic acid in the presence of a palladium catalyst and a base.[5]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.[6]
Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for structurally similar substrates.[5]
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Stir the reaction mixture at 85-95 °C and monitor the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Yields for Suzuki-Miyaura Coupling
The following table summarizes yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[5] This data provides a strong indication of the expected yields for the coupling of this compound under similar conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-3-methyl-5-phenylpyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-5-(4-methoxyphenyl)-3-methylpyridine | 90 |
| 3 | 3-Chlorophenylboronic acid | 2-Chloro-5-(3-chlorophenyl)-3-methylpyridine | 82 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-Chloro-3-methyl-5-(4-(trifluoromethyl)phenyl)pyridine | 78 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of arylamines.[2][7][8]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[9]
Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dried Schlenk tube, add this compound (1.0 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol %), a phosphine ligand (e.g., XPhos, 5 mol %), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.
-
Reagent Addition: Add the amine (1.2 eq) and anhydrous toluene.
-
Reaction: Heat the sealed tube to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Representative Data for Buchwald-Hartwig Amination
The following table presents typical yields for the Buchwald-Hartwig amination of related bromopyridine substrates.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(2-Chloro-3-methylpyridin-5-yl)morpholine | 92 |
| 2 | Aniline | N-(2-Chloro-3-methylpyridin-5-yl)aniline | 88 |
| 3 | Benzylamine | N-Benzyl-2-chloro-3-methylpyridin-5-amine | 85 |
| 4 | Diethylamine | N-(2-Chloro-3-methylpyridin-5-yl)-N-ethylamine | 75 |
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[11][12]
Protocol for Sonogashira Coupling
This protocol is based on established procedures for similar aminobromopyridines.[11]
-
Reaction Setup: To a degassed solution of this compound (1.0 eq) in a mixture of THF and triethylamine (2:1), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Reagent Addition: Add the terminal alkyne (1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Optimized Conditions for Sonogashira Coupling
The following table summarizes optimized reaction conditions for the Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes, which are expected to be a suitable starting point for the target substrate.[11]
| Catalyst | Co-catalyst | Base | Solvent | Temperature |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. |
| PdCl₂(PPh₃)₂ | CuI | Et₃N/DMF | DMF | 80 °C |
Stille Coupling
The Stille coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organostannane with an organic halide.[13][14][15]
Protocol for Stille Coupling
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) and the organostannane reagent (1.1 eq) in anhydrous DMF.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) to the solution.
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with aqueous KF solution to remove tin byproducts, followed by brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Negishi Coupling
The Negishi coupling is a transition metal-catalyzed cross-coupling reaction that couples organic halides or triflates with organozinc compounds.[16][17]
Protocol for Negishi Coupling
This protocol is adapted from the synthesis of 2'-Methyl-2,3'-bipyridine.[18]
-
Organozinc Formation: Prepare the organozinc reagent in situ by reacting a suitable aryl or alkyl halide with an organolithium reagent at low temperature, followed by transmetalation with ZnCl₂.
-
Coupling Reaction: In a separate flask, add this compound (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) to anhydrous THF.
-
Reagent Addition: Add the freshly prepared organozinc reagent to the reaction mixture at room temperature.
-
Reaction: Heat the reaction to reflux and stir for 18-24 hours.
-
Workup: Cool to room temperature and quench with a saturated aqueous solution of EDTA. Adjust the pH to ~8 with saturated aqueous sodium bicarbonate.[18]
-
Purification: Extract with an organic solvent, dry the combined organic layers, and concentrate. Purify by column chromatography.
Heck Reaction
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[19][20]
Protocol for Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol %), a phosphine ligand (e.g., P(o-tolyl)₃, 10 mol %), and a base (e.g., Et₃N, 2.0 eq) in a suitable solvent such as DMF or acetonitrile.
-
Reaction: Heat the mixture to 100-120 °C for 12-24 hours.
-
Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Safety Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
By following these guidelines and protocols, researchers can effectively utilize a range of palladium-catalyzed cross-coupling reactions for the selective functionalization of the C5-position of this compound, a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scirp.org [scirp.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Stille Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. Negishi Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Heck Reaction [organic-chemistry.org]
- 20. bcp.fu-berlin.de [bcp.fu-berlin.de]
Application Notes and Protocols for Selective Reaction at the C2-Chloro Position of 5-Bromo-2-chloro-3-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Bromo-2-chloro-3-methylpyridine is a versatile heterocyclic building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[1] Its structure features two distinct halogen atoms, a bromine at the C5 position and a chlorine at the C2 position, offering opportunities for sequential and selective functionalization. The primary challenge lies in achieving site-selectivity due to the competing reactivity of the C-Br and C-Cl bonds. This document provides detailed application notes and protocols for achieving selective reactions at the C2-chloro position, drawing upon established principles of cross-coupling chemistry for dihalogenated heteroarenes.
Principles of Site-Selectivity
Achieving a selective reaction at the C2-chloro position requires overcoming the generally higher reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. The selectivity is governed by a balance of two key factors:
-
Carbon-Halogen Bond Dissociation Energy (BDE): The reactivity of halogens in palladium-catalyzed oxidative addition typically follows the order: C-I > C-Br > C-Cl.[2][3] This intrinsic property favors the reaction at the C5-bromo position.
-
Positional Electronic Effects of the Pyridine Ring: The pyridine nitrogen withdraws electron density from the ring, particularly from the α (C2, C6) and γ (C4) positions. This makes the C2 position more electrophilic and thus more susceptible to oxidative addition by a palladium(0) catalyst.[3][4]
For this compound, these two effects are in opposition. The C-Br bond is inherently more reactive, but the C2 position is electronically activated. Therefore, selectivity can be controlled by the judicious choice of catalyst, ligand, and reaction conditions to favor the kinetic or thermodynamic pathway that leads to C2 functionalization.[5]
Caption: Competing reaction pathways for this compound.
Application Notes for Selective C2-Chloro Coupling Reactions
While the C5-bromo position is generally more reactive, specific catalytic systems have been developed to favor reactions at the more electronically activated C2-chloro position, even in the presence of a bromine atom. This is particularly evident in Buchwald-Hartwig amination reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] For dihalogenated pyridines, the choice of phosphine ligand is critical in dictating site-selectivity. While bulky, monodentate ligands can favor reaction at the C-Br bond, certain bidentate phosphine ligands are known to promote amination at the C2-chloro position of bromo-chloro pyridines.[5] This selectivity is attributed to the specific geometry of the palladium complex formed with these ligands.
Table 1: Proposed Conditions for Selective C2-Chloro Amination
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | Xantphos or BINAP | Bidentate phosphines known to promote C2-Cl amination in similar systems.[5] |
| Base | Cs₂CO₃ or K₃PO₄ | Strong, non-nucleophilic bases suitable for amination. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents common for this transformation. |
| Temperature | 90-110 °C | Sufficient thermal energy to promote C-Cl bond activation. |
| Reactant | Primary or Secondary Amine | Broad scope of amines can be used. |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling forms C-C bonds between an organoboron species and an organohalide.[8][9] Achieving selectivity for the C2-chloro position over the C5-bromo is challenging under standard conditions, which typically favor C-Br activation.[2] However, selectivity can be influenced by using specific ligands that preferentially activate the C2 position or by employing more forcing conditions after the C5 position has been functionalized. For direct C2-selective coupling, a catalyst system that has a higher barrier for oxidative addition to C-Br bonds relative to the activated C2-Cl bond would be required.
Table 2: Proposed Conditions for Selective C2-Chloro Suzuki Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ or PdCl₂(dppf) | Robust palladium catalysts. |
| Ligand | SPhos or XPhos | Bulky, electron-rich phosphine ligands that can facilitate C-Cl bond activation. |
| Base | K₃PO₄ or K₂CO₃ | Aqueous base is typically required. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Biphasic solvent system is common. |
| Temperature | 100-120 °C | Higher temperatures may be needed to overcome the activation barrier for the C-Cl bond. |
| Reactant | Aryl- or Vinylboronic Acid/Ester | Wide range of organoboron reagents are compatible. |
Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11] The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. Similar to the Suzuki coupling, standard conditions will likely favor reaction at the C5-bromo position.[12] To achieve C2 selectivity, copper-free conditions or the use of specific ligand systems that favor the electronically activated C2 position may be necessary.
Table 3: Proposed Conditions for Selective C2-Chloro Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Standard palladium catalysts for Sonogashira coupling. |
| Co-catalyst | CuI (optional, for C2 selectivity) | Omitting the copper co-catalyst can sometimes alter selectivity. |
| Base | Et₃N or Diisopropylamine (DIPA) | Amine base acts as both a base and a solvent. |
| Solvent | DMF or THF | Polar aprotic solvents. |
| Temperature | 80-100 °C | Standard temperature range for Sonogashira reactions. |
| Reactant | Terminal Alkyne | Broad scope of alkynes can be used. |
Experimental Protocols
The following are generalized protocols for the selective functionalization at the C2-chloro position of this compound. Note: These are proposed methods based on analogous systems and should be optimized for this specific substrate.
Protocol 1: Selective Buchwald-Hartwig Amination at the C2-Position
Caption: Experimental workflow for selective Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos (5.0 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or reaction vial, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times.[13]
-
Add the amine (if solid) at this stage.
-
Add anhydrous, degassed toluene via syringe. If the amine is a liquid, add it via syringe at this point.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-2-amino-3-methylpyridine derivative.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C2-Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (3 mol%)
-
SPhos (6 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[2]
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2-aryl-5-bromo-3-methylpyridine product.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Disclaimer: The provided protocols are illustrative and based on established chemical principles for analogous compounds. Researchers should conduct their own optimization studies to determine the ideal conditions for the selective functionalization of this compound. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Bromo-2-chloro-3-methylpyridine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-bromo-2-chloro-3-methylpyridine as a versatile precursor for the synthesis of pharmaceutical and agrochemical intermediates. This document details key chemical transformations, including N-arylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, providing researchers with the necessary protocols to leverage this important building block in drug discovery and development.
Introduction
This compound is a halogenated pyridine derivative that serves as a critical intermediate in organic synthesis.[1][2] Its structure, featuring two distinct halogen atoms—a bromine and a chlorine—at positions 5 and 2 respectively, allows for selective functionalization through various cross-coupling reactions.[1] The inherent reactivity of the C-Br and C-Cl bonds, coupled with the electronic properties of the pyridine ring, makes this compound a valuable starting material for the construction of complex molecular architectures found in many biologically active compounds.[2]
The primary applications of this compound in medicinal chemistry lie in its use as a scaffold for the synthesis of kinase inhibitors, as well as intermediates for anti-tumor and anti-infective agents.[1] Its ability to participate in reactions that form carbon-carbon and carbon-nitrogen bonds is fundamental to the assembly of these complex molecules.
Key Applications and Synthetic Protocols
The two halogen atoms on the pyridine ring of this compound exhibit differential reactivity, which can be exploited for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for sequential modifications.
N-Arylation of Pyrazoles: Synthesis of Pyrazolyl-Pyridine Intermediates
A key application of this compound is the synthesis of pyrazolyl-pyridine derivatives, which are important scaffolds in both pharmaceutical and agrochemical research. For instance, the structurally related compound 1-(3-chloro-2-pyridinyl)-3-bromo-1H-pyrazole-5-carboxylic acid is a key intermediate in the synthesis of the insecticide chlorantraniliprole.[3] The N-arylation of pyrazole with this compound provides access to a core structure with broad biological potential.
This protocol describes a general procedure for the copper-catalyzed N-arylation of pyrazole with this compound.
Materials:
-
This compound
-
Pyrazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv.), pyrazole (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add copper(I) iodide (0.1 equiv.) to the flask.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous DMF to the flask via syringe.
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-3-methyl-5-(1H-pyrazol-1-yl)pyridine.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds and is widely used to introduce aryl or heteroaryl substituents at the 5-position of the pyridine ring. This reaction is instrumental in building the core structures of many kinase inhibitors.
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (4:1 mixture)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 85-95 °C and stir for 12-18 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 5-aryl-2-chloro-3-methylpyridine derivative.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a key reaction for the synthesis of arylamines, which are prevalent in many pharmaceuticals. This reaction allows for the introduction of a variety of amino groups at the 5-position of the pyridine ring.
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an aniline derivative.
Materials:
-
This compound
-
Aniline derivative
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.04 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add this compound (1.0 equiv.), the aniline (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the key transformations of bromopyridine derivatives, providing a reference for expected outcomes when using this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [5] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | Not specified | [5] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | Not specified | [5] |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Pd-Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | 90-98 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 16 | 90-98 |
| Pd(OAc)₂ | cataCXium® A | LHMDS | THF | 80 | 20 | 85-95 |
Note: Yields are based on reactions with structurally similar dihalogenated heterocycles and may vary for this compound.
Visualizations
Synthetic Route Selection Workflow
The choice of synthetic strategy for functionalizing this compound depends on the desired final product. The following workflow diagram illustrates a decision-making process for selecting between N-arylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Caption: Decision workflow for synthetic route selection.
Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical and agrochemical intermediates. Its differential reactivity allows for selective functionalization through a variety of modern cross-coupling reactions, including N-arylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute synthetic routes to novel and complex molecules with potential therapeutic applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-3-methylpyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki coupling reactions involving the challenging substrate, 5-Bromo-2-chloro-3-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Suzuki coupling reaction. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation with this compound is a common issue stemming from several factors. The substrate contains a less reactive C-Cl bond and a pyridine nitrogen atom that can inhibit the catalyst.[1][2][3] A systematic approach is crucial for troubleshooting.
-
Catalyst and Ligand Inactivity: Standard catalysts like Pd(PPh₃)₄ may be insufficient, especially for coupling at the chloro- position.[2] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation, a phenomenon often called the "2-pyridyl problem".[1][4][5]
-
Solution: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are highly effective as they promote the difficult oxidative addition step and sterically shield the palladium center from inhibition.[2][3][6] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.[2][6]
-
-
Ineffective Base: The base is critical for activating the boronic acid for the transmetalation step.[6][7][8]
-
Inadequate Temperature: The C-Cl bond, in particular, has a high activation energy barrier for oxidative addition.[2][6]
-
Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[10][11][12]
Q2: My reaction is producing significant side products like homocoupled boronic acid and protodeboronation. How can I minimize these?
A2: The formation of byproducts is a common issue that consumes starting materials and complicates purification.
-
Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple, is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[10][11]
-
Protodeboronation: This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities, especially under harsh basic conditions.[2][10]
Q3: How can I achieve chemoselective coupling at either the Bromo (C-5) or Chloro (C-2) position?
A3: this compound has two electrophilic sites. The difference in reactivity between the C-Br and C-Cl bonds allows for selective functionalization. In palladium-catalyzed reactions, the general order of reactivity is C-I > C-Br > C-Cl.[9]
-
For Selective Coupling at the C-5 (Bromo) Position: The C-Br bond is significantly more reactive than the C-Cl bond.[9]
-
Solution: Employ milder reaction conditions. This includes using a less active catalyst system (e.g., Pd(PPh₃)₄), a weaker base (e.g., Na₂CO₃ or K₂CO₃), and lower reaction temperatures. These conditions favor oxidative addition at the more susceptible C-Br bond while leaving the C-Cl bond intact.[9]
-
-
For Coupling at the C-2 (Chloro) Position: This requires overcoming the lower reactivity of the C-Cl bond. This is typically performed after the C-5 position has already been functionalized.
Troubleshooting and Optimization Workflow
The following diagram outlines a systematic workflow for troubleshooting common issues encountered during the Suzuki coupling of this compound.
Optimization of Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for success. The following table summarizes common conditions for Suzuki couplings with similar halopyridine substrates.
| Parameter | Condition for C-5 (Bromo) Coupling (Higher Reactivity) | Condition for C-2 (Chloro) Coupling (Lower Reactivity) | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Pd₂(dba)₃ | Standard catalysts often suffice for the more reactive C-Br bond. Highly active Pd(0) sources are needed for the C-Cl bond. |
| Ligand | PPh₃, dppf | SPhos, XPhos, RuPhos, NHC ligands (e.g., IPr) | Bulky, electron-rich ligands are required to facilitate the difficult oxidative addition of the C-Cl bond and prevent catalyst inhibition.[2][6][11] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are needed to promote the transmetalation step when dealing with less reactive chlorides.[6][7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Dioxane/H₂O, THF/H₂O | Aprotic polar solvents, often with water, are generally effective.[13][14] |
| Temperature | 80 - 90 °C | 90 - 110 °C | Higher temperatures are necessary to overcome the activation energy for C-Cl bond cleavage.[6][9] |
| Catalyst Load | 1 - 5 mol% | 1 - 5 mol% | Typical loading, may need optimization based on reactivity. |
| Equivalents | 1.1 - 1.5 eq. Boronic Acid | 1.1 - 1.5 eq. Boronic Acid | A slight excess of the boronic acid is standard. |
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to diagnosing issues. The oxidative addition step is often rate-limiting, especially for the C-Cl bond, while the transmetalation step is highly dependent on the choice of base.
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of an arylboronic acid with this compound, targeting the more reactive C-5 (bromo) position. This procedure should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvents (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the powdered base.[14]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The final concentration of the limiting reagent should typically be between 0.1 and 0.5 M.[14]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS until the starting material is consumed (typically 4-24 hours).[1][6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.[6][13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Side Reactions in Couplings of 5-Bromo-2-chloro-3-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloro-3-methylpyridine in cross-coupling reactions. The guidance provided aims to help minimize common side reactions and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed on this compound?
A1: The most common cross-coupling reactions for this compound are palladium-catalyzed reactions such as Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation). The presence of two different halogen atoms (bromine and chlorine) allows for selective functionalization.
Q2: Which halogen is more reactive in cross-coupling reactions with this substrate?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. Therefore, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 2-position.[1] This chemoselectivity allows for selective coupling at the C5 position under milder reaction conditions, leaving the chloro group intact for subsequent transformations.
Q3: What are the primary side reactions to anticipate when working with this compound?
A3: The main side reactions include:
-
Hydrodehalogenation: This is the replacement of a halogen atom (most commonly the more reactive bromine) with a hydrogen atom, leading to the formation of 2-chloro-3-methylpyridine as a byproduct.[1] This can be promoted by elevated temperatures and certain catalyst and base combinations.
-
Homocoupling: In Suzuki-Miyaura reactions, this involves the coupling of two molecules of the organoboron reagent to form a symmetrical biaryl byproduct. This side reaction is often promoted by the presence of oxygen.
-
Protodeborylation: This is the cleavage of the C-B bond of the boronic acid or ester coupling partner, replacing it with a C-H bond. This is particularly a concern with heteroaryl boronic acids.
-
Catalyst Decomposition: The palladium catalyst can decompose to form inactive palladium black, which halts the catalytic cycle. This is often caused by exposure to oxygen or high temperatures.[1]
Troubleshooting Guides
Issue 1: Significant Formation of the Dehalogenated Byproduct (2-chloro-3-methylpyridine)
The formation of 2-chloro-3-methylpyridine indicates that the hydrodehalogenation of the starting material at the C5 position is a competing process.
Troubleshooting Workflow for Dehalogenation
References
preventing dehalogenation of 5-Bromo-2-chloro-3-methylpyridine
Welcome to the technical support center for 5-Bromo-2-chloro-3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the undesired dehalogenation of this versatile building block during chemical synthesis, particularly in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem for this compound?
A1: Dehalogenation is a chemical reaction that results in the removal of a halogen atom (in this case, bromine or chlorine) from a molecule and its replacement with a hydrogen atom. For this compound, this is an undesired side reaction that leads to the formation of byproducts such as 2-chloro-3-methylpyridine, 5-bromo-3-methylpyridine, or 3-methylpyridine. This reduces the yield of the desired product and complicates the purification process.
Q2: Which halogen is more likely to be removed during a reaction, the bromine at the 5-position or the chlorine at the 2-position?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl.[1][2] Therefore, the C-Br bond at the 5-position is significantly more susceptible to both the desired cross-coupling and undesired dehalogenation than the C-Cl bond at the 2-position. This allows for selective reactions at the 5-position if the reaction conditions are carefully controlled.
Q3: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A3: The primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways, including the reaction of the palladium complex with bases (especially alkoxides), solvents (like alcohols or residual water), or impurities in the reagents.[3] The Pd-H species can then react with the this compound intermediate to replace the halogen with a hydrogen atom.
Q4: Can I selectively perform a cross-coupling reaction at the 5-position (C-Br) without affecting the 2-position (C-Cl)?
A4: Yes, selective cross-coupling at the more reactive C-Br bond is achievable. This is typically accomplished by using milder reaction conditions, such as lower temperatures and weaker bases, which favor the reaction at the more labile C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Significant formation of dehalogenated byproducts.
| Potential Cause | Recommended Solution |
| Inappropriate Base Selection | Switch from strong bases like sodium tert-butoxide (NaOtBu) to milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). |
| Suboptimal Ligand | Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or dppf. These ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway. |
| Presence of Water or Protic Solvents | Ensure all glassware is oven-dried and solvents are anhydrous. Conduct the reaction under a strictly inert atmosphere (Nitrogen or Argon). Use aprotic solvents like toluene, dioxane, or THF. |
| High Reaction Temperature | Lower the reaction temperature and monitor the reaction for a longer duration. The optimal temperature should be determined empirically for each specific reaction. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor dehalogenation. |
Issue 2: Low or no regioselectivity (reaction at both C-Br and C-Cl).
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | To favor reaction at the C-Br bond, use milder conditions. This includes lower temperatures, shorter reaction times, and less reactive catalysts. |
| Catalyst System | Some catalyst systems may be too reactive and overcome the inherent reactivity difference between the C-Br and C-Cl bonds. Screen different palladium precursors and ligands to find a system with optimal selectivity. |
| Stoichiometry of Reagents | Use a controlled amount of the coupling partner (e.g., 1.0-1.2 equivalents) to favor mono-substitution at the more reactive site. |
Data Presentation: Impact of Reaction Parameters on Dehalogenation
The following tables summarize general trends for minimizing dehalogenation in cross-coupling reactions of halopyridines, based on literature for analogous compounds. The actual percentages will vary depending on the specific substrates and reaction conditions.
Table 1: Effect of Ligand and Base in a Suzuki-Miyaura Coupling
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Expected Dehalogenation |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | Moderate to High |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 80-100 | Low |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 80 | Very Low |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane/H₂O | 90 | Moderate |
Table 2: Effect of Solvent and Temperature in a Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Expected Dehalogenation |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | High |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 90 | Low |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 80 | Very Low |
| Pd(OAc)₂ | cataCXium A | K₂CO₃ | t-BuOH | 70 | Low to Moderate |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from literature procedures for analogous compounds, and optimized to minimize dehalogenation of this compound.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the 5-Position
This protocol is designed for the selective C-C bond formation at the C-Br bond of this compound.
-
Reagent Preparation: In a glovebox or under a strict inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable bulky phosphine ligand (e.g., XPhos, 3.3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.
-
Substrate Addition: Add this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation
This protocol is optimized for the C-N coupling of this compound while minimizing hydrodehalogenation.
-
Reagent Preparation: In an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a bulky biarylphosphine ligand (e.g., RuPhos, 4 mol%), and cesium carbonate (Cs₂CO₃, 1.5 eq) to an oven-dried reaction vial.
-
Substrate Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene.
-
Reaction: Seal the vial and heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling at the 5-Position
This protocol describes the coupling of a terminal alkyne to the 5-position of this compound.
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq). Finally, add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60°C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for a cross-coupling reaction.
Caption: A troubleshooting decision tree for minimizing dehalogenation.
References
troubleshooting failed Sonogashira reactions with 5-Bromo-2-chloro-3-methylpyridine
Technical Support Center: Sonogashira Coupling Reactions
Topic: Troubleshooting Failed Sonogashira Reactions with 5-Bromo-2-chloro-3-methylpyridine
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the Sonogashira cross-coupling reaction with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Sonogashira reaction with this compound failed completely, and I only recovered the starting material. What are the most common causes?
A1: Complete failure to react often points to fundamental issues with the reaction setup or reagents. Here are the primary areas to investigate:
-
Inactive Catalyst: The Palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it may not be reducing to Pd(0) in situ. Ensure your palladium source is active and handled correctly. The phosphine ligands associated with the catalyst can also degrade through oxidation; using fresh, high-purity ligands is critical.
-
Poor Quality Reagents:
-
Base: Amine bases like triethylamine (Et₃N) can oxidize over time. Using a freshly distilled or high-purity grade is recommended.[1]
-
Copper(I) Source: Copper(I) iodide (CuI) is sensitive to oxidation. If your CuI is not off-white or light tan, its activity may be compromised.
-
Solvents: Solvents must be anhydrous and thoroughly degassed. The presence of oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling) and can deactivate the palladium catalyst.[2][3] The presence of water can interfere with the catalytic cycle.[4]
-
-
Insufficiently Inert Atmosphere: The Sonogashira reaction, particularly the copper-catalyzed variant, is sensitive to oxygen. Ensure your reaction flask is properly purged with an inert gas (Argon or Nitrogen) and that degassing procedures (like freeze-pump-thaw) for the solvent are performed meticulously.[1][5]
Q2: My reaction mixture turns black, and the final yield is very low. What is happening?
A2: The formation of a black precipitate is typically due to the decomposition of the Pd(0) catalyst into palladium black.[1] This reduces the concentration of the active catalyst in the solution, leading to low conversion.
-
Potential Causes:
-
High Temperature: Excessive heat can accelerate catalyst decomposition. Pyridine-containing substrates can sometimes require elevated temperatures, but this must be carefully optimized.
-
Inappropriate Ligand: For sterically hindered or electron-rich substrates, standard phosphine ligands like triphenylphosphine (PPh₃) may not be sufficient to stabilize the palladium center, leading to precipitation.[6][7]
-
Solvent Effects: Some solvents can promote the formation of palladium black more than others. Anecdotal evidence suggests THF may be more prone to this than using an amine base as the solvent.[1]
-
-
Recommended Solutions:
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., room temperature to 50 °C) for a longer duration.
-
Use Bulky, Electron-Rich Ligands: Employing ligands such as XPhos, SPhos, or tri-tert-butylphosphine (P(t-Bu)₃) can stabilize the catalytic complex, prevent decomposition, and often accelerate the reaction even at lower temperatures.[6][7][8]
-
Change Solvent: Consider using only the amine base (e.g., Et₃N) as the solvent or switching to a different anhydrous, degassed solvent like DMF.
-
Q3: I am observing a significant amount of a side product from the homocoupling of my terminal alkyne (Glaser product). How can I minimize this?
A3: Alkyne homocoupling is a classic side reaction in Sonogashira chemistry, catalyzed by the copper(I) salt in the presence of oxygen.[2][6]
-
Recommended Solutions:
-
Rigorous Degassing: The most critical step is to eliminate oxygen from your reaction mixture. Use robust degassing techniques and maintain a positive pressure of inert gas throughout the reaction.
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[2] This often requires a more active palladium catalyst system (e.g., using bulky, electron-rich ligands) and may require slightly higher temperatures, but it completely avoids the primary pathway for homocoupling.[6][9]
-
Q4: The reaction is very slow or stalls at low conversion. How can I improve the reaction rate and yield?
A4: Sluggish reactions with this compound can be attributed to the steric hindrance from the 3-methyl group and the relative inertness of the C-Br bond compared to a C-I bond.
-
Recommended Solutions:
-
Optimize Catalyst System: The choice of ligand is paramount. The rate of Sonogashira reactions is highly dependent on the steric and electronic properties of the phosphine ligand.[10][11] For this challenging substrate, consider catalysts or ligands known to be effective for less reactive aryl bromides.
-
Increase Catalyst Loading: While not always ideal, a modest increase in the palladium and/or copper catalyst loading (e.g., from 2 mol% to 5 mol% Pd) can sometimes improve conversion.
-
Choice of Base: Ensure the base is strong enough. While amine bases are standard, sometimes a stronger inorganic base like K₃PO₄ or Cs₂CO₃ may be more effective, although compatibility with other functional groups must be considered.[4]
-
Temperature Control: A moderate increase in temperature (e.g., to 60-80 °C) can increase the reaction rate, but this must be balanced against the risk of catalyst decomposition.[5]
-
Q5: How can I ensure the reaction is selective for the 5-Bromo position and does not react at the 2-Chloro position?
A5: This is the key challenge for this substrate. The general reactivity of halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[5] This inherent difference is the basis for achieving selectivity.
-
Strategy for Selective C-Br Coupling:
-
Mild Reaction Conditions: Use the mildest possible conditions that still afford a reasonable reaction rate. Lower temperatures and shorter reaction times will favor the more reactive C-Br bond.
-
Catalyst Selection: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ under mild conditions are often sufficient to selectively target the C-Br bond. More aggressive catalysts needed for C-Cl activation should be avoided if C-Br selectivity is desired.
-
Monitor the Reaction: Carefully monitor the reaction by TLC or LC-MS to stop it once the starting material is consumed, preventing over-reaction at the chloro position.
-
Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction | Inactive catalyst; Poor reagent/solvent quality; Oxygen/water contamination. | Use fresh catalyst/reagents; Ensure anhydrous conditions; Thoroughly degas solvents.[1][4] |
| Low Yield / Black Precipitate | Catalyst decomposition (Palladium black); High temperature; Unsuitable ligand. | Lower reaction temperature; Use bulky, electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃).[6][7] |
| Alkyne Homocoupling | Oxygen contamination in a copper-catalyzed reaction. | Rigorously degas the reaction mixture; Switch to copper-free conditions.[2][6] |
| Sluggish or Stalled Reaction | Steric hindrance; Insufficient catalyst activity; Temperature too low. | Use bulky, electron-rich ligands; Increase catalyst loading moderately; Cautiously increase temperature.[10][11] |
| Poor Regioselectivity | Reaction conditions are too harsh, leading to C-Cl bond activation. | Use milder conditions (lower temperature, shorter time); Avoid overly active catalyst systems designed for C-Cl coupling.[5] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is optimized for selective coupling at the 5-bromo position.
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and copper(I) iodide (CuI, 6-10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or DMF, approx. 0.2 M concentration) and an amine base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at the desired temperature (start with room temperature or slightly elevated, e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to avoid alkyne homocoupling side products.
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and the palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-4 mol%) along with a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos, 4-8 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with dry argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF, DMF, or 1,4-Dioxane) and the terminal alkyne (1.2-1.5 equiv.).
-
Base Addition: Add a suitable base. An amine base (e.g., i-Pr₂NH) or an inorganic base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.) can be used.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60-100 °C). Copper-free reactions often require more thermal energy. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: Troubleshooting workflow for a failed Sonogashira reaction.
Caption: The Sonogashira catalytic cycle with potential failure points.
References
- 1. reddit.com [reddit.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The effect of steric bulk in Sonogashira coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-2-chloro-3-methylpyridine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions with 5-Bromo-2-chloro-3-methylpyridine. The following information is designed to help you overcome common challenges in the purification of your reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block, frequently used in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common transformations include:
-
Suzuki-Miyaura Coupling: To introduce aryl or vinyl substituents at the 5-position.
-
Buchwald-Hartwig Amination: For the synthesis of 5-amino-pyridines.
-
Sonogashira Coupling: To install alkynyl groups at the 5-position.
Q2: What are the typical impurities I might encounter in my reaction mixture?
A2: Besides your desired product, several impurities can be present after a reaction with this compound, including:
-
Unreacted Starting Material: Residual this compound.
-
Homocoupling Products: Dimers of your boronic acid or alkyne coupling partners.
-
Protodebromination/Protodechlorination Byproducts: Where the bromine or chlorine is replaced by a hydrogen atom.
-
Catalyst Residues: Palladium and ligand-related impurities.
-
Inorganic Salts: From the base used in the reaction.
Q3: What are the general strategies for purifying the products of these reactions?
A3: The primary purification techniques for the products of this compound reactions are:
-
Aqueous Workup: To remove inorganic salts and water-soluble impurities.
-
Column Chromatography: A highly effective method for separating the desired product from organic impurities.
-
Recrystallization: To obtain highly pure crystalline products, if applicable.
-
Extraction: To perform initial purification by separating compounds based on their solubility in different immiscible liquids.
Q4: How can I remove residual palladium catalyst from my product?
A4: Palladium residues can often be removed by filtering the crude reaction mixture through a pad of Celite® before concentration.[1] For more stubborn residues, specialized scavengers or treatment with activated carbon may be necessary.
Troubleshooting Guides
Purification by Column Chromatography
Column chromatography is a widely used technique for purifying the products of cross-coupling reactions. However, challenges can arise.
Problem: Poor separation of the product from impurities.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of ethyl acetate in hexanes) to identify an eluent that provides good separation (ΔRf > 0.2).[1] |
| Column Overloading | Use an appropriate amount of silica gel relative to your crude product (typically a 50:1 to 100:1 ratio by weight). |
| Co-eluting Impurities | Consider using a different stationary phase (e.g., alumina) or a different chromatography technique like reverse-phase chromatography. |
| Product Streaking on TLC/Column | Add a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent to improve peak shape for polar or basic compounds. |
Problem: Product is not eluting from the column.
| Potential Cause | Suggested Solution |
| Solvent System is Too Non-polar | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| Strong Adsorption to Silica Gel | If your product is very polar or basic, it may be irreversibly binding to the acidic silica gel. Consider using a different adsorbent like neutral or basic alumina. |
Purification by Recrystallization
Recrystallization can be an excellent final purification step for solid products.
Problem: No crystals form upon cooling.
| Potential Cause | Suggested Solution |
| Solution is too dilute | Concentrate the solution by boiling off some of the solvent and then allow it to cool again. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure product. |
| Inappropriate Solvent | The product may be too soluble in the chosen solvent even at low temperatures. Try a different solvent or a two-solvent system (a "good" solvent in which the compound is soluble when hot, and a "poor" solvent in which it is insoluble). Common pairs include ethanol/water and ethyl acetate/hexanes. |
Problem: The product "oils out" instead of crystallizing.
| Potential Cause | Suggested Solution |
| Solution is cooling too quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| High concentration of impurities | The impurities may be lowering the melting point of your product. Try to remove some impurities by a preliminary purification step like a quick filtration through a plug of silica gel. |
| Inappropriate solvent | The boiling point of the solvent may be higher than the melting point of your product. Choose a lower-boiling solvent. |
Experimental Protocols & Data
Suzuki-Miyaura Coupling: Synthesis of a 5-Aryl-2-chloro-3-methylpyridine
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling.
Experimental Workflow:
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction and purification.
Quantitative Data: Typical Yields for Suzuki-Miyaura Coupling of Bromopyridines
The following table provides representative yields for Suzuki-Miyaura coupling reactions of bromopyridines with various arylboronic acids under typical conditions.[2]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 88 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 92 |
| 4 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 78 |
Buchwald-Hartwig Amination: Synthesis of a 5-Amino-2-chloro-3-methylpyridine
This protocol outlines a general procedure for the C-N cross-coupling of this compound with an amine.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Troubleshooting Buchwald-Hartwig Amination:
Problem: Low or no conversion.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the reaction is set up under a strictly inert atmosphere (N₂ or Ar) as oxygen can deactivate the catalyst. Use a pre-catalyst or ensure proper activation.[1] |
| Inappropriate Base | The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. The base strength should be matched to the pKa of the amine. |
| Ligand Decomposition | Some phosphine ligands are sensitive to air and moisture. Handle them under an inert atmosphere. |
| Substrate Reactivity | If coupling with a less reactive amine, a more electron-rich and bulky ligand (e.g., a biaryl phosphine ligand) may be necessary to promote reductive elimination. |
Logical Relationships in Purification Strategy
The choice of purification strategy often follows a logical progression from crude workup to high-purity material.
Caption: A decision-making workflow for selecting a purification strategy.
References
Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of 5-Bromo-2-chloro-3-methylpyridine
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the efficient Buchwald-Hartwig amination of 5-Bromo-2-chloro-3-methylpyridine. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react selectively in the Buchwald-Hartwig amination of this compound?
A: The Carbon-Bromine (C-Br) bond at the 5-position is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the 2-position in palladium-catalyzed cross-coupling reactions.[1] This is due to the general reactivity order of aryl halides: I > Br > Cl > F.[1] Therefore, selective amination at the C-Br bond can be achieved under appropriate conditions, leaving the C-Cl bond available for subsequent transformations.[1]
Q2: What are the recommended starting conditions for the amination of this compound?
A: A good starting point for catalyst selection would be a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly used. Anhydrous, degassed solvents like toluene or dioxane are standard. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen).[1][2]
Q3: Which ligands are most effective for this type of transformation?
A: The choice of ligand is critical and depends on the amine coupling partner.[2] For primary and secondary amines, bulky biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are often effective. For some secondary amines, ligands like BINAP or Xantphos can also be suitable.[2][3]
Q4: Can I couple primary aliphatic amines with this compound?
A: Yes, primary aliphatic amines are suitable coupling partners. Catalyst systems employing ligands like RuPhos or BrettPhos with a strong base such as NaOtBu or LHMDS in a solvent like toluene or THF are good starting points.[2]
Q5: What if I want to achieve amination at the 2-chloro position?
A: Coupling at the less reactive C-Cl bond is more challenging and typically requires more forceful conditions. This would usually be performed after the 5-bromo position has been functionalized. More specialized, electron-rich, and bulky phosphine ligands are often necessary to facilitate the oxidative addition of the C-Cl bond to the palladium center.[1]
Data Presentation: Recommended Starting Conditions for Selective C-Br Amination
The following tables provide recommended starting conditions for the selective amination of the C-Br bond in this compound. These are based on established protocols for structurally similar dihalogenated pyridines and should be used as a starting point for optimization.[1][2]
Table 1: Coupling with Primary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | High |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High |
| Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 70 | 6-18 | Good |
Table 2: Coupling with Secondary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | High |
| Diethylamine | Pd(OAc)₂ (1.5) | cataCXium® A (3) | LHMDS (1.5) | THF | 80 | 20 | Good to High |
| N-Methylaniline | Pd(OAc)₂ (5) | Johnphos (10) | NaOtBu (1.25) | Toluene | 110-120 | 24 | Good |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point for the selective amination of this compound at the C-5 position.[1]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.5 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Catalyst | The Pd(0) active catalyst is sensitive to air and moisture. Ensure all reagents are anhydrous, solvents are thoroughly degassed, and the reaction is maintained under a strict inert atmosphere.[1] Consider using a palladium precatalyst which can be more robust. |
| Suboptimal Ligand | The ligand choice is crucial. If the initial selection gives poor results, screen other bulky, electron-rich phosphine ligands. For example, if XPhos is ineffective, try RuPhos or BrettPhos. |
| Inappropriate Base | The base strength and solubility can significantly impact the reaction. If NaOtBu is not effective or decomposes the starting material, consider screening other bases like K₃PO₄, Cs₂CO₃, or LHMDS.[1] |
| Incorrect Temperature | The reaction may require a higher temperature for efficient turnover. Screen a range of temperatures (e.g., 80-120 °C).[1] For thermally sensitive substrates, a lower temperature with a more active catalyst system may be necessary. |
Issue 2: Lack of Chemoselectivity (Reaction at C-Cl)
| Possible Cause | Recommended Solution |
| Reaction Conditions Too Harsh | High temperatures or highly active catalyst systems might lead to some reaction at the C-Cl position. Try lowering the reaction temperature or using a slightly less active ligand to favor the more reactive C-Br bond. |
| Prolonged Reaction Time | Extended reaction times at high temperatures could initiate the slower reaction at the C-Cl bond after the C-Br amination is complete. Monitor the reaction closely and stop it once the starting material is consumed. |
Issue 3: Formation of Side Products (e.g., Hydrodehalogenation)
| Possible Cause | Recommended Solution |
| Presence of Water | Traces of water can lead to the formation of the hydrodehalogenated (debrominated) side product. Ensure all reagents and solvents are scrupulously dried. |
| Amine Substrate | Primary amines can sometimes lead to competitive hydrodehalogenation. Optimizing the ligand and base combination is crucial to minimize this side reaction. |
Visualizations
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
effect of base on the outcome of 5-Bromo-2-chloro-3-methylpyridine cross-coupling
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing cross-coupling reactions involving 5-Bromo-2-chloro-3-methylpyridine. The strategic selection of a base is paramount for controlling selectivity and achieving high yields.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in the cross-coupling of this compound?
The base plays a multifaceted role in palladium-catalyzed cross-coupling reactions. Its primary functions include:
-
Activation of the Coupling Partner: In Suzuki-Miyaura couplings, the base activates the organoboron species to form a more nucleophilic boronate, which is essential for the transmetalation step.[1][2]
-
Deprotonation: In Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine, forming an amide that can coordinate to the palladium center.[3][4][5]
-
Neutralizing Acid: The base neutralizes the hydrogen halide (HX) generated during the catalytic cycle, preventing catalyst inhibition and side reactions.
The strength and nature of the base can significantly influence the reaction rate, catalyst stability, and, most importantly, the chemoselectivity between the C5-Br and C2-Cl positions.
Q2: Which position is more reactive: the C5-Br or the C2-Cl?
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl.[6] Therefore, the C5-Br bond is significantly more reactive than the C2-Cl bond.[6] This difference in bond dissociation energy allows for selective functionalization at the C5 position while leaving the C2-chloro group intact for subsequent transformations. While the C2 position is electronically activated due to its proximity to the pyridine nitrogen, the inherent reactivity of the C-Br bond is the dominant factor in determining selectivity.[7][8]
Q3: What are the recommended bases for selective coupling at the C5-Br position?
To achieve high selectivity for the more reactive C5-Br bond, it is often advisable to start with milder reaction conditions. The choice of base depends heavily on the specific type of cross-coupling reaction being performed.
-
Suzuki-Miyaura Coupling: Inorganic bases are widely used. Potassium phosphate (K₃PO₄) is a robust and frequently effective choice for heteroaryl halides.[9] Other common options include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[1][9]
-
Buchwald-Hartwig Amination: This reaction typically requires stronger bases to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice, although it is incompatible with some functional groups.[10] Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong base that can be used, especially when protic functional groups are present.[10][11][12]
-
Heck Coupling: Organic amine bases like triethylamine (Et₃N) are frequently employed, often in combination with an additive like tetrabutylammonium bromide (TBAB).[13][14]
Q4: How can I promote coupling at the less reactive C2-Cl position?
Functionalizing the C2-Cl bond is more challenging and is typically performed after the C5-Br position has already been reacted. To overcome the higher activation energy of C-Cl bond cleavage, more forcing conditions are necessary.[15] This includes:
-
Highly Active Catalysts: Employing specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often required to promote the difficult oxidative addition step.[1][9][15]
-
Stronger Bases: More potent bases may be needed to facilitate the catalytic cycle.
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier.[1][15]
Q5: I am observing side products like hydrodehalogenation. Can the base influence this?
Yes, the choice of base can contribute to side reactions. Hydrodehalogenation (the replacement of a halogen with a hydrogen atom) can occur in the presence of a proton source, such as residual water in the solvent or the base itself. Using strong bases can sometimes increase the rate of this undesired pathway. To minimize hydrodehalogenation, it is crucial to use anhydrous solvents and reagents and to thoroughly dry the base before use.[9]
Troubleshooting Guide: Base-Related Issues
| Problem | Potential Base-Related Cause | Suggested Solution |
| Low Yield or No Reaction | The base is too weak to promote the key transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step. | Screen a stronger base. For Suzuki, move from K₂CO₃ to K₃PO₄ or Cs₂CO₃. For aminations, consider NaOtBu or LiHMDS.[1][10] |
| The base is not sufficiently soluble in the chosen solvent system, leading to poor reactivity. | Select a solvent that is known to better solubilize the base, or consider a different base that is more soluble in your current system. | |
| The base has absorbed moisture from the air, which can inhibit the reaction or promote side reactions. | Use a freshly opened bottle of base or dry the base thoroughly in an oven or under vacuum before use. Ensure all solvents are anhydrous.[9] | |
| Reaction Stalls / Incomplete Conversion | Catalyst deactivation, which can sometimes be influenced by the basicity of the medium. | Consider a milder base if selectivity is not an issue. Ensure rigorous degassing to remove oxygen, which can lead to catalyst decomposition.[16] |
| The base is not strong enough for a challenging C-Cl bond coupling. | Switch to a more powerful base (e.g., NaOtBu, K₃PO₄) in combination with a more active catalyst system.[1] | |
| Poor Selectivity (Reaction at both Br and Cl) | The reaction conditions (base, temperature, catalyst) are too harsh, leading to the activation of the less reactive C-Cl bond. | Use a milder base (e.g., K₂CO₃) and a lower reaction temperature to favor selective reaction at the C5-Br position.[9] |
Data Summary: Recommended Starting Conditions
The following table provides general starting points for the selective cross-coupling at the C5-Br position of this compound. Optimization for specific coupling partners is often necessary.
| Coupling Type | Recommended Bases | Typical Solvents | Palladium Precursor / Ligand | Temperature |
| Suzuki-Miyaura | K₃PO₄, K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | Pd(PPh₃)₄ or Pd₂(dba)₃ / PPh₃, dppf | 80-100 °C |
| Buchwald-Hartwig | NaOtBu, LiHMDS, K₃PO₄ | Toluene, 1,4-Dioxane | Pd₂(dba)₃ or Pd(OAc)₂ / XPhos, SPhos, RuPhos | 80-110 °C |
| Heck | Et₃N, K₂CO₃ | DMF, Acetonitrile | Pd(OAc)₂ / P(o-tol)₃ | 100-130 °C |
| Sonogashira | Et₃N, Diisopropylamine | DMF, Toluene | Pd(PPh₃)₂Cl₂ / CuI (co-catalyst) | 80-100 °C |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol is a general starting point and should be optimized for each specific substrate combination.
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium precursor and ligand (e.g., Pd₂(dba)₃ and SPhos) or a pre-formed catalyst like Pd(PPh₃)₄ (1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The solution should be thoroughly degassed by sparging with an inert gas for 15-30 minutes prior to addition.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 85-95 °C).[17]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Visualization
Caption: Decision tree for troubleshooting base-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
identifying byproducts in the synthesis of derivatives from 5-Bromo-2-chloro-3-methylpyridine
Welcome to the technical support center for the synthesis of derivatives from 5-Bromo-2-chloro-3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential byproducts during their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing derivatives from this compound?
A1: The most common and versatile methods for derivatizing this compound are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), the Buchwald-Hartwig amination (for C-N bond formation with amines), and the Sonogashira coupling (for C-C bond formation with terminal alkynes).
Q2: The bromine at the 5-position and the chlorine at the 2-position have different reactivities. Which one is more reactive?
A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F. Therefore, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 2-position. This difference in reactivity allows for selective functionalization at the 5-position under carefully controlled reaction conditions.
Q3: I am observing a significant amount of a byproduct with a mass corresponding to my starting material minus the bromine atom. What is this and how can I avoid it?
A3: This byproduct is likely the result of dehalogenation (specifically, hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings. To minimize its formation, you can try using bulkier phosphine ligands, milder bases, or lower reaction temperatures. Rigorously ensuring an inert atmosphere and using anhydrous solvents can also help.
Q4: My reaction is complete, but I have a persistent impurity that is difficult to separate. What could it be?
A4: A common and often difficult-to-separate impurity is the homocoupling product of your starting material or coupling partner. For example, in a Suzuki reaction, two molecules of the boronic acid can couple to form a symmetrical biaryl. In reactions involving this compound, it is also possible for two molecules to couple, forming a bipyridine derivative. Optimizing the reaction stoichiometry and catalyst system can help minimize this.
Q5: I see a new peak in my NMR that I suspect is a pyridone. How could this have formed?
A5: The 2-chloro group on the pyridine ring can be susceptible to hydrolysis, especially under basic conditions or in the presence of water, to form the corresponding 2-pyridone derivative. To avoid this, ensure that your reaction is run under strictly anhydrous conditions and consider using a non-hydroxide base.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure proper activation of the pre-catalyst if required. |
| Base Incompatibility | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can significantly impact the reaction outcome. |
| Solvent Effects | Ensure the use of anhydrous and degassed solvents. Common choices include toluene, dioxane, or DMF. The presence of water can lead to hydrolysis of the 2-chloro group. |
| Byproduct Formation | See the byproduct identification section below to characterize unwanted products and adjust reaction conditions accordingly. |
Issue 2: Significant Byproduct Formation in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Hydrodehalogenation | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote the desired C-N bond formation over dehalogenation. |
| Homocoupling of Aryl Halide | Lower the reaction temperature and ensure a precise 1:1 stoichiometry of the aryl halide and amine. |
| Catalyst Decomposition | Maintain a strict inert atmosphere (N₂ or Ar) to prevent catalyst oxidation and decomposition to palladium black. |
Common Byproducts and Their Identification
The synthesis of derivatives from this compound can lead to several common byproducts. Understanding these potential side reactions is crucial for optimizing reaction conditions and simplifying purification.
Dehalogenation Products
Dehalogenation is a frequent side reaction in palladium-catalyzed cross-coupling reactions, leading to the replacement of a halogen atom with a hydrogen atom. Given the higher reactivity of the C-Br bond, mono-dehalogenation at the 5-position is more common.
-
5-Bromo-dehalogenation: Formation of 2-chloro-3-methylpyridine.
-
2-Chloro-dehalogenation: Formation of 5-bromo-3-methylpyridine (less common under conditions selective for C-Br activation).
-
Di-dehalogenation: Formation of 3-methylpyridine.
Homocoupling Products
Homocoupling involves the reaction of two identical molecules to form a dimer. This can occur with the starting material or the coupling partner.
-
Homocoupling of this compound: Formation of 2,2'-dichloro-3,3'-dimethyl-5,5'-bipyridine.
-
Homocoupling of Boronic Acids (in Suzuki reactions): Formation of a symmetrical biaryl derived from the boronic acid.[1][2]
-
Homocoupling of Terminal Alkynes (in Sonogashira reactions): Formation of a 1,3-diyne (Glaser coupling).
Hydrolysis Product
The 2-chloro substituent on the pyridine ring can be susceptible to hydrolysis, particularly in the presence of water and a base, leading to the formation of a 2-pyridone.[3][4]
-
Hydrolysis Product: 5-Bromo-3-methylpyridin-2(1H)-one.
Diagram of Potential Byproduct Formation Pathways
Caption: Potential byproduct formation pathways in reactions involving this compound.
Data Presentation
The following tables summarize typical reaction conditions and observed byproducts for common cross-coupling reactions of halo-pyridines. Note that optimal conditions for this compound may require further optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Byproducts |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Homocoupling of boronic acid, Dehalogenation |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | Dehalogenation, Homocoupling |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | Minimal byproducts with optimized ligand |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Byproducts |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | Hydrodehalogenation, Homocoupling of aryl halide |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | Reduced dehalogenation |
| Pd₂(dba)₃ / RuPhos | LHMDS | THF | 80 | 24 | Substrate dependent |
Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Byproducts |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 6 | Homocoupling of alkyne (Glaser coupling) |
| Pd(PPh₃)₄ / CuI | i-Pr₂NEt | Toluene | 90 | 12 | Dehalogenation, Alkyne homocoupling |
| PdCl₂(MeCN)₂ | Pyrrolidine | Acetonitrile | 60 | 16 | Copper-free, may reduce homocoupling |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions. They should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram of a Typical Suzuki-Miyaura Coupling Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) and stir until completion.
-
Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise.
-
Reaction: Stir the reaction at the appropriate temperature (can range from room temperature to 80 °C) until the starting material is consumed.
-
Workup: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Diagram of a Generalized Cross-Coupling Catalytic Cycle
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions, also showing a potential dehalogenation side reaction.
References
- 1. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 2. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 3. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Regioselectivity in Reactions with 5-Bromo-2-chloro-3-methylpyridine
Welcome to the technical support center for 5-Bromo-2-chloro-3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling regioselectivity in various chemical transformations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what is the general reactivity order?
The two reactive sites for cross-coupling reactions are the carbon atoms attached to the bromine (C5) and chlorine (C2) atoms. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is C-I > C-Br > C-Cl.[1][2][3] Therefore, the C-Br bond at the 5-position is inherently more reactive than the C-Cl bond at the 2-position. This difference in reactivity is the foundation for achieving regioselective functionalization.
Q2: How does the 3-methyl group influence the regioselectivity of reactions?
The methyl group at the 3-position introduces significant steric hindrance around the C2-chloro position. This steric bulk can further enhance the inherent preference for reactions to occur at the less hindered C5-bromo position. For a reaction to occur at the C2 position, the incoming reagent and the catalyst's ligand sphere must be able to overcome this steric clash.
Q3: Is it possible to selectively functionalize the C2-chloro position?
Yes, while the C5-bromo position is more reactive, selective functionalization at the C2-chloro position is achievable. This typically requires more forcing reaction conditions, such as higher temperatures, and the use of specialized catalyst systems. Often, the C5 position is functionalized first, and then a subsequent reaction is carried out at the C2 position under more vigorous conditions. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be crucial for facilitating the oxidative addition of the stronger C-Cl bond to the palladium catalyst.[2]
Q4: What are the key factors to consider when optimizing for regioselectivity?
The key factors that allow for the control of regioselectivity include:
-
Catalyst and Ligand: The choice of palladium precursor and, more importantly, the ligand is critical. Bulky, electron-rich ligands can often favor reaction at the more sterically accessible C5 position in some systems, while in others they are necessary to activate the C2-chloro bond.[4]
-
Reaction Temperature: Lower temperatures generally favor reaction at the more reactive C-Br bond. To engage the C-Cl bond, higher temperatures are often required.
-
Base: The choice of base can influence the reaction rate and selectivity. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
-
Solvent: The polarity of the solvent (e.g., dioxane, toluene, DMF) can affect catalyst activity and selectivity.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling (Mixture of C5 and C2 coupled products)
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high. | High temperatures can provide enough energy to overcome the activation barrier for the less reactive C-Cl bond, leading to a loss of selectivity. Solution: Decrease the reaction temperature. Start at a lower temperature (e.g., 60-70 °C) and slowly increase if the reaction at C5 is too slow. |
| Inappropriate ligand selection. | The ligand plays a crucial role in determining the selectivity. For selective C5 coupling, a less bulky ligand might be sufficient. Solution: Screen different phosphine ligands. Start with PPh₃ or dppf for C5 selectivity. If C2 coupling is desired (after C5 functionalization), switch to a bulkier, more electron-rich ligand like XPhos or an NHC ligand. |
| Prolonged reaction time. | Even at lower temperatures, extended reaction times can lead to the slow formation of the C2-coupled product. Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the C5-coupled product is maximized and before significant C2-product formation. |
Issue 2: Low Yield in Buchwald-Hartwig Amination at the C5-Position
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation. | The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. The amine substrate or product can also act as an inhibitor. Solution: Use a pre-catalyst or ensure the active Pd(0) species is efficiently generated. Employ bulky ligands (e.g., Xantphos, BINAP) that can shield the metal center.[5] |
| Incorrect base. | The strength and solubility of the base are critical for the deprotonation of the amine and the overall catalytic cycle. Solution: Screen different bases. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[5] |
| Solvent not anhydrous. | Water can hydrolyze the catalyst and reagents, leading to lower yields. Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Issue 3: No Reaction in Sonogashira Coupling at the C2-Position
| Potential Cause | Troubleshooting Step |
| C-Cl bond is not activated. | The C-Cl bond is significantly less reactive than the C-Br bond. Solution: Ensure the C5-position has been functionalized first. For the subsequent C2 coupling, use a more active catalyst system, potentially with a copper(I) co-catalyst, and higher temperatures (e.g., >100 °C).[1] |
| Inhibition by the alkyne. | Terminal alkynes can undergo side reactions or interact with the catalyst in an unproductive manner. Solution: Use a slight excess of the alkyne (1.2-1.5 equivalents). The use of a copper-free protocol with a palladium catalyst supported by bulky phosphine ligands can sometimes be beneficial.[6] |
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for cross-coupling reactions on substrates analogous to this compound. The yields and regioselectivity are highly dependent on the specific coupling partners and reaction conditions.
Table 1: Regioselective Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Position | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | C5 | ~85[7] |
| 2 | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | C5 | ~88[8] |
| 3 | 4-Chlorophenyl-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | C5 | ~78[8] |
| 4 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | C2* | Expected High[8] |
*After functionalization at C5.
Table 2: Regioselective Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Position | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | C5 | Good[5] |
| 2 | Morpholine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | C5 | Good[5] |
| 3 | Benzylamine | Pd₂(dba)₃/XPhos | LHMDS | Toluene | 110 | C2* | Moderate-Good[9] |
*After functionalization at C5.
Table 3: Regioselective Sonogashira Coupling
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Position | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | DMF | 60 | C5 | >90[10] |
| 2 | Trimethylsilyl-acetylene | PdCl₂(PPh₃)₂/CuI | i-Pr₂NEt | THF | 80 | C5 | ~85[6] |
| 3 | Phenylacetylene | Pd(P(t-Bu)₃)₂ | K₂CO₃ | Toluene | 100 | C2* | Moderate[6] |
*After functionalization at C5.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyridine substrate).[11]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.[7]
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried reaction vessel, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous toluene, followed by this compound and the amine.[1]
-
Stir the reaction mixture at 80-100 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
Technical Support Center: Scale-Up of Reactions Involving 5-Bromo-2-chloro-3-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloro-3-methylpyridine. The information herein is intended to assist in overcoming common challenges encountered during the scale-up of chemical reactions involving this versatile intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of common reactions with this compound in a question-and-answer format.
Issue 1: Suzuki-Miyaura Coupling - Inconsistent Yields and Reaction Stalling at Scale
Question: My Suzuki-Miyaura coupling reaction with this compound works well at the lab scale (mmol), but upon scaling up to a multi-gram scale, the reaction is sluggish and gives inconsistent yields. What are the potential causes and how can I troubleshoot this?
Potential Causes and Troubleshooting Steps:
-
Inefficient Mixing: At a larger scale, inadequate agitation can lead to poor mixing of the multiphasic reaction mixture (organic solvent, aqueous base, solid catalyst, and reagents). This can result in localized concentration gradients and reduced reaction rates.
-
Troubleshooting:
-
Ensure the use of an appropriate reactor with overhead stirring that provides sufficient agitation to maintain a well-suspended mixture.
-
Consider using a phase-transfer catalyst if solubility is a major issue.
-
-
-
Oxygen Sensitivity: While many modern palladium catalysts are air-stable as solids, the active catalytic species in the reaction mixture can be sensitive to oxygen, leading to catalyst deactivation.
-
Troubleshooting:
-
Thoroughly degas all solvents and the aqueous base solution by sparging with an inert gas (argon or nitrogen) prior to use.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
-
Catalyst Loading and Choice: The optimal catalyst loading (in mol%) may differ between lab and plant scale. A loading that is effective on a small scale might be insufficient for a larger volume.
-
Troubleshooting:
-
Experiment with slightly higher catalyst loadings (e.g., increasing from 1 mol% to 2-3 mol%) on a small scale to see if the reaction rate improves.
-
For challenging couplings, consider using more active, second-generation Buchwald-type ligands and precatalysts.[1]
-
-
-
Impurity Effects: Trace impurities in the starting materials or solvents can have a more pronounced inhibitory effect on the catalyst at a larger scale.
-
Troubleshooting:
-
Ensure the use of high-purity this compound and boronic acid.
-
Use anhydrous, high-purity solvents.
-
-
Issue 2: Buchwald-Hartwig Amination - By-product Formation and Difficult Purification
Question: When scaling up the Buchwald-Hartwig amination of this compound, I am observing the formation of significant amounts of a hydrodehalogenated by-product (2-chloro-3-methylpyridine) and the purification is challenging. How can I mitigate this?
Potential Causes and Troubleshooting Steps:
-
Hydrodehalogenation Side Reaction: This side reaction can compete with the desired amination, especially at higher temperatures or with certain catalyst/ligand combinations. It involves the beta-hydride elimination from the palladium-amido intermediate.[1]
-
Troubleshooting:
-
Optimize Temperature: Lowering the reaction temperature may reduce the rate of the hydrodehalogenation side reaction.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination over beta-hydride elimination.
-
Ensure Anhydrous Conditions: Water can be a proton source for this side reaction, so using dry solvents and reagents is crucial.
-
-
-
Base Selection and Stoichiometry: The choice and amount of base are critical. An unsuitable base can lead to side reactions or be incompatible with other functional groups.
-
Troubleshooting:
-
For many Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are effective.
-
If functional group compatibility is an issue, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher catalyst loadings or longer reaction times.
-
-
-
Catalyst Deactivation: The amine substrate itself can sometimes inhibit the catalyst, especially at high concentrations.
-
Troubleshooting:
-
Consider slow addition of the amine to the reaction mixture to maintain a lower instantaneous concentration.
-
-
Issue 3: Grignard Reagent Formation/Reaction - Initiation Difficulties and Low Yields at Scale
Question: I am having trouble initiating the Grignard reaction with this compound on a larger scale, and the yields are lower than expected. What should I consider?
Potential Causes and Troubleshooting Steps:
-
Magnesium Surface Passivation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting.
-
Troubleshooting:
-
Use fresh, high-quality magnesium turnings.
-
Activate the magnesium by crushing it in a dry mortar and pestle just before use or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.
-
-
-
Strictly Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, especially water. Any moisture will quench the Grignard reagent as it forms.[2]
-
Troubleshooting:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents, typically ethers like THF or diethyl ether.[2]
-
Perform the reaction under a strict inert atmosphere (argon or nitrogen).
-
-
-
Exothermic Nature and Temperature Control: Grignard reagent formation is exothermic. On a large scale, this heat can be difficult to dissipate, leading to side reactions or solvent boiling.
-
Troubleshooting:
-
Use a reactor with efficient cooling.
-
Add the this compound solution slowly to the magnesium suspension to control the rate of the exotherm.
-
For subsequent reactions, consider a reverse addition, where the Grignard reagent is added to the electrophile, especially if the electrophile is sensitive to high temperatures.
-
-
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. This differential reactivity allows for selective functionalization at the 5-position (bromine) while leaving the 2-position (chlorine) available for subsequent transformations.
Q2: What are the key safety considerations when scaling up reactions with this compound?
A2: Key safety considerations include:
-
Material Hazards: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Thermal Hazards: For exothermic reactions, such as Grignard formations or some coupling reactions, a thermal hazard evaluation should be conducted before scaling up. This can involve techniques like reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR) to prevent runaway reactions.
-
Reagent Hazards: Many reagents used in conjunction with this compound are hazardous. For example, strong bases like NaOtBu are corrosive, and solvents like dioxane have specific health and safety risks. Always consult the Safety Data Sheet (SDS) for all materials used in the reaction.
-
Pressure Build-up: Reactions that generate gaseous by-products or are run at elevated temperatures in sealed vessels must be carefully monitored for pressure build-up.
Q3: How can I minimize residual palladium in my final product after a cross-coupling reaction?
A3: Minimizing residual palladium is crucial, especially in pharmaceutical applications. Strategies include:
-
Optimizing Catalyst Loading: Use the minimum amount of catalyst necessary for an efficient reaction.
-
Choice of Work-up: Some palladium species can be removed by aqueous washes.
-
Filtration: Passing the reaction mixture through a pad of celite can help remove precipitated palladium.
-
Scavengers: There are various commercial scavengers (e.g., silica-based thiols, activated carbon) that can be added to the reaction mixture or the product solution to bind and remove residual palladium.
-
Crystallization: Often, a well-designed crystallization of the final product is a very effective method for purging residual metals.
Q4: What are the most suitable solvents for Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate at scale?
A4: The choice of solvent is critical for reaction performance and process safety.
-
Suzuki-Miyaura: A mixture of an organic solvent and water is typically used. Common choices include 1,4-dioxane/water, toluene/water, or 2-MeTHF/water.[4] For industrial processes, toluene and 2-MeTHF are often preferred over dioxane due to safety and environmental concerns.
-
Buchwald-Hartwig Amination: Anhydrous, aprotic solvents are generally used. Toluene, THF, and 2-MeTHF are common choices. The selection depends on the specific catalyst system and the required reaction temperature.
Quantitative Data
The following table summarizes reaction conditions for Suzuki-Miyaura couplings of bromopyridine derivatives, providing a comparative overview. Note that these are for structurally similar compounds and should be used as a starting point for optimization with this compound.
Table 1: Comparison of Suzuki-Miyaura Reaction Conditions for Bromopyridine Derivatives
| Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-18 | 85 | [4][5] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-18 | 82 | [5] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-18 | 88 | [5] |
| 3-Bromo-2-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [5] |
Experimental Protocols
The following are representative experimental protocols. These should be adapted and optimized for the specific requirements of your project.
Protocol 1: Lab-Scale (1 g) Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar bromopyridines.[4][5]
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.84 mmol, 1.0 eq), the desired arylboronic acid (5.81 mmol, 1.2 eq), and potassium phosphate (K₃PO₄) (2.57 g, 12.1 mmol, 2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.28 g, 0.24 mmol, 0.05 eq). Then, add 20 mL of 1,4-dioxane and 5 mL of degassed water via syringe.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (25 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Multi-Gram Scale Buchwald-Hartwig Amination
This protocol is a generalized procedure for scaling up Buchwald-Hartwig aminations.
-
Reactor Preparation: Ensure a clean and dry glass-lined reactor (e.g., 1 L) equipped with an overhead stirrer, a temperature probe, a reflux condenser, and an inlet for inert gas is properly set up.
-
Reagent Charging: Charge the reactor with a palladium pre-catalyst (e.g., a G3 Buchwald precatalyst, 1-2 mol%) and a suitable phosphine ligand under a nitrogen atmosphere. Add the base (e.g., sodium tert-butoxide, 1.5 eq).
-
Solvent Addition: Add a suitable volume of anhydrous, degassed toluene (e.g., 500 mL) to the reactor.
-
Substrate Addition: Add a solution of this compound (e.g., 20 g, 96.8 mmol, 1.0 eq) in anhydrous, degassed toluene (100 mL) to the reactor via an addition funnel.
-
Amine Addition: Add the desired amine (1.1-1.2 eq) to the reactor. If the amine is volatile or the reaction is highly exothermic, consider adding it slowly.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with efficient stirring.
-
Monitoring: Monitor the reaction by taking samples periodically and analyzing them by HPLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Purification: Combine the organic phases, wash with brine, and dry over a drying agent. After filtration, the solvent can be removed under reduced pressure. The crude product can then be purified by crystallization or chromatography.
Visualizations
References
managing homocoupling in Sonogashira reactions of 5-Bromo-2-chloro-3-methylpyridine
Technical Support Center: Sonogashira Cross-Coupling Reactions
Topic: Managing Homocoupling in Sonogashira Reactions of 5-Bromo-2-chloro-3-methylpyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling (Glaser-Hay coupling) during the Sonogashira reaction with the electron-deficient substrate, this compound.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction?
A1: Homocoupling, also known as Glaser or Hay coupling, is the primary side reaction where two terminal alkyne molecules react with each other to form a symmetric 1,3-diyne.[1][2] This process consumes the alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: Why is this compound particularly susceptible to issues in Sonogashira coupling?
A2: The reactivity of aryl halides in Sonogashira reactions follows the general trend: I > OTf > Br > Cl.[3] For this compound, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling. However, electron-deficient pyridines can be challenging substrates. If the rate of the desired cross-coupling is slow, the competing alkyne homocoupling can become a major pathway.
Q3: What is the primary cause of alkyne homocoupling?
A3: The main culprits are the presence of oxygen and the copper(I) co-catalyst.[1][4] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is the key step in the Glaser homocoupling pathway.[1][2] While the copper catalyst is added to increase the reaction rate, it also catalyzes this undesirable side reaction.[1][5]
Q4: Can I perform the Sonogashira reaction without a copper co-catalyst?
A4: Yes, numerous copper-free Sonogashira protocols have been developed specifically to avoid the formation of alkyne homocoupling byproducts.[1][2] These methods are highly recommended when homocoupling is a significant issue.[2][3]
Q5: What is the black precipitate that sometimes forms during the reaction?
A5: A black precipitate, known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst.[3] This can be caused by impurities, high temperatures, or an inappropriate solvent choice. Some anecdotal evidence suggests that THF may promote its formation.[3][6]
Troubleshooting Guide: Minimizing Alkyne Homocoupling
This section addresses the common problem of significant diyne byproduct formation.
Problem: My primary byproduct is the homocoupled diyne, confirmed by NMR or LC-MS.
| Potential Cause | Recommended Solution & Explanation |
| Oxygen in the Reaction Mixture | 1. Rigorous Degassing: Oxygen is a key promoter of Glaser coupling.[1][3] Ensure all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[4][7] 2. Maintain Inert Atmosphere: Use Schlenk line techniques or a glovebox. Ensure a positive pressure of inert gas is maintained throughout the entire experimental setup and reaction time.[1][7] |
| High Copper(I) Catalyst Concentration | 1. Reduce Copper Loading: While catalytic CuI increases the rate of the desired reaction, excess amounts can significantly accelerate homocoupling.[4] If using a standard protocol (e.g., 5 mol%), try reducing the loading to 0.5-1 mol%. 2. Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling.[2][8] These protocols often require different ligands or bases to facilitate the reaction.[9] |
| High Alkyne Concentration | 1. Slow Addition of Alkyne: Homocoupling is a bimolecular reaction, meaning its rate is dependent on the concentration of the alkyne. Adding the terminal alkyne slowly via a syringe pump over several hours keeps its instantaneous concentration low, thus disfavoring dimerization.[1] |
| Suboptimal Ligand for Palladium | 1. Use Bulky, Electron-Rich Ligands: For challenging substrates like electron-deficient aryl bromides, standard ligands like PPh₃ may not be optimal. Bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbene (NHC) ligands can increase the rate of oxidative addition and promote the desired cross-coupling over homocoupling.[10] |
| Inefficient Base or Solvent System | 1. Optimize the Base: The base is crucial for deprotonating the alkyne. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common.[3] Ensure the base is dry and in sufficient excess. For copper-free systems, inorganic bases like K₃PO₄ or Cs₂CO₃ are often used.[1][7] 2. Solvent Choice: Solvents like DMF, THF, or toluene are frequently used.[7][11] If catalyst decomposition (palladium black) is observed, consider switching solvents. Anecdotally, THF can sometimes promote this decomposition.[6] |
| Prolonged Reaction Time / High Temperature | 1. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the this compound is consumed to prevent further byproduct formation.[7] 2. Optimize Temperature: While aryl bromides often require heating, excessively high temperatures can lead to catalyst decomposition and side reactions.[3] Try running the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to eliminate Glaser-Hay homocoupling by avoiding the use of a copper co-catalyst.
-
Reagent Preparation: Ensure all solvents (e.g., Toluene or Dioxane) are anhydrous and rigorously degassed via three freeze-pump-thaw cycles.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., SPhos or P(t-Bu)₃, 4 mol%).[1]
-
Add Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 equiv) and the degassed solvent (5 mL).[1]
-
Reaction Execution: Add the terminal alkyne (1.1 - 1.2 equiv). Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Optimized Copper-Catalyzed Sonogashira with Slow Alkyne Addition
This protocol minimizes homocoupling in the traditional system by controlling alkyne concentration.
-
Reagent Preparation: Degas all solvents (e.g., THF/Et₃N mixture) by sparging with argon for 30 minutes.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (1-2 mol%).[12] Add the degassed solvent.
-
Slow Addition: Prepare a solution of the terminal alkyne (1.2 equiv) in a small amount of the reaction solvent in a gas-tight syringe. Place the syringe on a syringe pump.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). Add the alkyne solution via the syringe pump over 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Follow the standard work-up and purification procedure as described in Protocol 1.
Visualizations
Troubleshooting Workflow for Homocoupling
The following diagram outlines a logical workflow for diagnosing and solving issues with excessive homocoupling.
Caption: Troubleshooting workflow for managing homocoupling.
Competing Reaction Pathways
This diagram illustrates the desired Sonogashira cross-coupling cycle versus the competing Glaser-Hay homocoupling pathway.
Caption: Competing Sonogashira vs. Glaser-Hay pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
Validation & Comparative
reactivity comparison of 5-Bromo-2-chloro-3-methylpyridine vs 2-bromo-5-chloropyridine
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of heterocyclic chemistry, substituted pyridines are foundational building blocks for the synthesis of a myriad of functional molecules, from pharmaceuticals to advanced materials. The regioselective functionalization of dihalogenated pyridines, in particular, offers a versatile platform for molecular elaboration. This guide provides an in-depth comparison of the reactivity of two commercially available and structurally related dihalopyridines: 5-Bromo-2-chloro-3-methylpyridine and 2-bromo-5-chloropyridine. Understanding the nuanced differences in their reactivity is paramount for strategic synthetic planning and the efficient construction of complex molecular architectures.
This comparison will focus on the two primary modes of reactivity for these substrates: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The discussion is supported by established principles of organic chemistry and data from analogous systems.
General Reactivity Principles
The reactivity of halogenated pyridines is largely dictated by the nature of the halogen and its position on the electron-deficient pyridine ring. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general reactivity trend for halogens in this step is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[1]
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the nucleophilic attack on the carbon atom bearing the halogen. The reactivity order is often reversed (F > Cl > Br > I), as the more electronegative halogen better stabilizes the intermediate Meisenheimer complex.[2]
Palladium-Catalyzed Cross-Coupling Reactions
For both this compound and 2-bromo-5-chloropyridine, the carbon-bromine bond is expected to be significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[1] This allows for selective functionalization at the bromine-bearing position.
This compound: The bromine atom is at the 5-position, and the chlorine atom is at the 2-position. The methyl group at the 3-position is a weak electron-donating group.
2-bromo-5-chloropyridine: The bromine atom is at the 2-position, and the chlorine atom is at the 5-position.
In a direct comparison, the C-Br bond at the 2-position of 2-bromo-5-chloropyridine is generally more activated towards oxidative addition than the C-Br bond at the 5-position of this compound. This is due to the greater electron deficiency at the α-positions (2- and 6-) of the pyridine ring compared to the β-positions (3- and 5-).
Comparative Data for Suzuki-Miyaura Coupling
| Feature | This compound | 2-bromo-5-chloropyridine | Rationale |
| Reactive Site | C5-Br | C2-Br | The C-Br bond is more susceptible to oxidative addition than the C-Cl bond.[1] |
| Relative Reactivity | Lower | Higher | The C2 position is more electron-deficient, facilitating faster oxidative addition. |
| Potential Side Reactions | Homocoupling of the boronic acid. | Homocoupling of the boronic acid. | Common side reactions in Suzuki couplings. |
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The presence of halogens further activates the ring towards SNAr.
In This compound , the chlorine atom at the 2-position is the more likely site for nucleophilic attack. The bromine at the 5-position is less activated.
In 2-bromo-5-chloropyridine , the bromine at the 2-position is the primary site for nucleophilic attack.
Generally, the C-Cl bond is more reactive than the C-Br bond in SNAr reactions, assuming the positions are electronically similar. However, the positional electronics of the pyridine ring play a more dominant role. The 2-position is significantly more activated towards nucleophilic attack than the 5-position. Therefore, for both molecules, the halogen at the 2-position will be preferentially substituted.
Comparative Data for Nucleophilic Aromatic Substitution
| Feature | This compound | 2-bromo-5-chloropyridine | Rationale |
| Reactive Site | C2-Cl | C2-Br | The 2-position is the most electrophilic site on the pyridine ring. |
| Relative Reactivity | Higher | Lower | The C-Cl bond is generally more susceptible to nucleophilic attack than the C-Br bond in SNAr.[2] |
| Leaving Group Ability | Cl⁻ | Br⁻ | Chloride is a better leaving group than bromide in many SNAr reactions. |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can be adapted for a comparative study of these two substrates.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from a procedure for a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine.[3]
Reaction Setup:
-
To a Schlenk flask, add the halopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).
Reaction Conditions:
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up:
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This is a general protocol for the amination of 2-bromopyridines.[4]
Reaction Setup:
-
In a sealed tube, combine the 2-bromopyridine (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add a dry, degassed solvent such as toluene.
Reaction Conditions:
-
Stir the reaction mixture at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Work-up:
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Mechanisms
To further elucidate the reactivity differences, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and the mechanism for nucleophilic aromatic substitution.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
-
For palladium-catalyzed cross-coupling reactions , selective functionalization at the bromine position is expected for both substrates. However, 2-bromo-5-chloropyridine is predicted to be the more reactive substrate due to the C-Br bond being at the more electron-deficient 2-position.
-
For nucleophilic aromatic substitution reactions , the halogen at the 2-position is the preferred site of attack for both molecules. This compound is likely to be more reactive in this context, as the C-Cl bond at the activated 2-position is generally more susceptible to nucleophilic attack than a C-Br bond.
This guide provides a framework for researchers to make informed decisions in the selection and application of these important synthetic intermediates. Experimental validation under specific reaction conditions is always recommended to confirm these reactivity trends.
References
Navigating Halogen Reactivity: A Comparative Guide for 5-Bromo-2-chloro-3-methylpyridine
For researchers and professionals in drug development and organic synthesis, 5-Bromo-2-chloro-3-methylpyridine serves as a versatile building block. The differential reactivity of its two halogen substituents, bromine and chlorine, offers a powerful tool for selective functionalization. This guide provides an objective comparison of the reactivity of these halogens in key synthetic transformations, supported by established chemical principles and representative experimental data from analogous systems.
Relative Halogen Reactivity: A Comparative Overview
The selective functionalization of this compound hinges on the distinct reactivity profiles of the bromine and chlorine atoms. In general, the C-Br bond is more labile than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the more electronegative chlorine atom typically enhances the reactivity of the adjacent carbon towards nucleophilic attack. The outcome of metallation reactions can be influenced by both kinetic and thermodynamic factors, with lithium-halogen exchange often favoring the bromine position, while directed ortho-metallation can be influenced by the chlorine atom.
The following table summarizes the expected relative reactivity of the halogen positions in this compound across various reaction types, based on established principles in organic chemistry.
| Reaction Type | More Reactive Position | Less Reactive Position | Underlying Principle |
| Palladium-Catalyzed Cross-Coupling | C5-Br | C2-Cl | Lower C-X bond dissociation energy for C-Br facilitates oxidative addition to the palladium catalyst.[1] |
| Nucleophilic Aromatic Substitution (SNAr) | C2-Cl | C5-Br | Higher electronegativity of chlorine polarizes the C-Cl bond and stabilizes the Meisenheimer intermediate. |
| Lithium-Halogen Exchange | C5-Br | C2-Cl | The weaker C-Br bond is more susceptible to cleavage by organolithium reagents. |
| Directed Ortho-Metallation | C4 (ortho to Cl) | - | The chloro group can act as a directing group for lithiation at the adjacent C4 position.[2][3] |
Experimental Protocols and Data
While specific comparative studies on this compound are limited, the following protocols for analogous dihalogenated pyridines illustrate how selective reactions can be achieved.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The higher reactivity of the C-Br bond allows for selective coupling at the C5 position under carefully controlled conditions.
Experimental Protocol:
A mixture of the dihalopyridine (1.0 equiv), an arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-dioxane and water is degassed and heated at 80-100 °C until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Note: To achieve selectivity, it is crucial to use a relatively mild catalyst system and monitor the reaction progress to avoid over-reaction at the less reactive chloro position.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom at the C2 position makes this site more susceptible to nucleophilic attack.
Experimental Protocol:
To a solution of the dihalopyridine (1.0 equiv) in a polar aprotic solvent such as DMSO or DMF, the nucleophile (e.g., an amine or alkoxide, 1.2-1.5 equiv) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv) are added. The reaction mixture is heated to a temperature ranging from 80 to 150 °C and stirred until completion. Upon cooling, the mixture is poured into water and the product is extracted with an appropriate organic solvent. The organic extracts are washed with brine, dried, and concentrated. The residue is then purified by chromatography.
Metallation: Lithium-Halogen Exchange
Lithium-halogen exchange is a common method for generating organolithium reagents. The greater lability of the C-Br bond typically leads to selective exchange at the C5 position.
Experimental Protocol:
A solution of the dihalogenated pyridine (1.0 equiv) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.0-1.1 equiv) in hexanes is added dropwise. The reaction is stirred at -78 °C for a specified time (typically 30-60 minutes) to allow for the lithium-halogen exchange to occur. The resulting aryllithium species can then be quenched with an electrophile.
Logical Relationships in Reactivity
The choice of reaction conditions and reagents is paramount in dictating the site of functionalization on this compound. The following diagram illustrates the logical workflow for achieving selective transformations.
Caption: Logical workflow for selective functionalization.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
The following diagram outlines a typical experimental workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, aimed at selective functionalization at the C5-bromo position.
Caption: Suzuki-Miyaura cross-coupling workflow.
References
A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-3-methylpyridine: Electronic and Steric Effects
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated pyridines is a cornerstone in the synthesis of novel pharmaceuticals and agrochemicals. 5-Bromo-2-chloro-3-methylpyridine is a versatile building block, offering two distinct reactive sites for derivatization. The reactivity of the C-Br bond at the 5-position and the C-Cl bond at the 2-position is governed by a combination of electronic and steric factors. This guide provides a comparative analysis of the reactivity of these two positions in key synthetic transformations, supported by experimental data from analogous systems and detailed experimental protocols.
Unraveling the Electronic and Steric Landscape
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4), making them susceptible to nucleophilic attack. The substituents on the ring—a bromine atom at C5, a chlorine atom at C2, and a methyl group at C3—further modulate this reactivity profile.
Electronic Effects:
-
Inductive Effects: Both chlorine and bromine are electronegative and exert an electron-withdrawing inductive effect (-I), further increasing the electrophilicity of the pyridine ring. The chlorine atom at the 2-position significantly activates this site for nucleophilic aromatic substitution.
-
Mesomeric Effects: The nitrogen atom in the pyridine ring withdraws electron density via a negative mesomeric effect (-M). The methyl group at the 3-position has a weak electron-donating inductive effect (+I).
Steric Effects:
-
The methyl group at the 3-position provides steric hindrance around the 2-position, potentially impeding the approach of bulky nucleophiles or catalyst complexes. The 5-position is comparatively less sterically hindered.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. In these transformations, the general order of reactivity for halogens is I > Br > Cl > F, which is inversely proportional to the carbon-halogen bond strength. Consequently, the C-Br bond at the 5-position of this compound is expected to be significantly more reactive than the C-Cl bond at the 2-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. The weaker C-Br bond allows for selective coupling at the 5-position under conditions where the C-Cl bond remains intact.
| Aryl Halide (Analog) | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [1] |
| 2-Chloropyridine derivative | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~70-90 | Illustrative |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond facilitates selective amination at the 5-position.
| Aryl Halide (Analog) | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | High | [2] |
| 2-Chloropyridine | Various amines | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | Good-Excellent | Illustrative |
This data is for structurally similar compounds and illustrates the general reactivity trends.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. The C-Br bond at the 5-position is the preferred site for this transformation.
| Aryl Halide (Analog) | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | [3] |
| 2-Chloropyridines | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 70 | Moderate-Good | Illustrative |
This data is for structurally similar compounds and illustrates the general reactivity trends.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend of halogens is often reversed (F > Cl > Br > I). This is due to the high electronegativity of the lighter halogens, which better stabilizes the intermediate Meisenheimer complex. Therefore, the 2-chloro position of this compound, being at an electron-deficient α-position, is generally more susceptible to nucleophilic attack than the 5-bromo position.
| Aryl Halide (Analog) | Nucleophile | Base | Solvent | Temp. (°C) | Position of Substitution | Yield (%) |
| 5-Bromo-2-chloro-3-fluoropyridine | Amines | - | Neat | High | 2-Chloro | Good |
| 2,4-Dichloropyrimidine | Amines | K₂CO₃ | DMSO | 80-100 | 4-Chloro (more activated) | High |
This data is for structurally similar compounds and illustrates the general reactivity trends.
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the 5-Position
This protocol is a general procedure for the selective Suzuki-Miyaura coupling at the C-Br bond of this compound.
References
5-Bromo-2-chloro-3-methylpyridine: A Superior Building Block for Complex Molecule Synthesis
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to achieving high yields, selectivity, and overall efficiency. For researchers, scientists, and drug development professionals, 5-Bromo-2-chloro-3-methylpyridine has emerged as a highly versatile and advantageous scaffold. Its unique substitution pattern offers distinct reactivity at multiple sites, enabling a broad range of chemical transformations for the synthesis of complex molecular architectures in pharmaceuticals, agrochemicals, and material science.[1] This guide provides an objective comparison of this compound with other pyridine-based building blocks, supported by experimental data, to highlight its superior performance in key synthetic reactions.
Enhanced Reactivity in Cross-Coupling Reactions
The primary advantage of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond, leading to preferential oxidative addition at the C-Br position. This chemoselectivity allows for sequential, site-selective functionalization, a crucial aspect in the synthesis of highly substituted pyridine derivatives.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The higher reactivity of the C-Br bond in this compound allows for milder reaction conditions and often leads to higher yields compared to its dichloro-analogue.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromo-3-methyl-5-phenylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >85 | [2][3] |
| 2-Chloro-3-methyl-5-phenylpyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | Lower yields expected | [4] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene | 130 | 78 | [5] |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene | 130 | No reactivity observed | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of the halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv) in a 4:1 mixture of 1,4-dioxane and water is degassed and heated at 90 °C for 12-24 hours. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Application in Agrochemicals: Synthesis of Neonicotinoid Insecticides
Halogenated pyridines are crucial intermediates in the synthesis of neonicotinoid insecticides, a class of agrochemicals that act on the central nervous system of insects.[6] The structural features of this compound make it an ideal precursor for the synthesis of analogues of widely used insecticides like Imidacloprid.
The general synthetic route involves the functionalization of the pyridine ring, followed by the introduction of the pharmacophore responsible for the insecticidal activity.
Caption: Synthetic pathway to a neonicotinoid analogue.
Mode of Action: Targeting Nicotinic Acetylcholine Receptors
Neonicotinoid insecticides are potent agonists of the insect nicotinic acetylcholine receptors (nAChRs).[7] They bind to these receptors in the postsynaptic membrane of neurons, leading to an influx of sodium ions and uncontrolled nerve firing. This continuous stimulation results in paralysis and ultimately the death of the insect.[6]
Caption: Mechanism of action of neonicotinoid insecticides.
Experimental Workflow for Comparative Reactivity Analysis
To objectively assess the reactivity of different halopyridine building blocks, a standardized experimental workflow is crucial. The following diagram outlines a general procedure for comparing the performance of this compound with an alternative in a palladium-catalyzed cross-coupling reaction.
Caption: Workflow for comparing building block reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Neonicotinoids-from zero to hero in insecticide chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Navigating the Cross-Coupling Landscape: A Comparative Yield Analysis of 5-Bromo-2-chloro-3-methylpyridine Isomers
For researchers, scientists, and drug development professionals, the strategic functionalization of halogenated pyridines is a cornerstone of modern synthesis. This guide provides a comparative analysis of product yields in various cross-coupling reactions utilizing isomers of 5-bromo-2-chloro-3-methylpyridine. By presenting available experimental data and detailed protocols, this document aims to inform substrate selection and reaction optimization in the pursuit of novel chemical entities.
The reactivity of halogenated pyridines in palladium-catalyzed cross-coupling reactions is a critical factor in the efficient construction of complex molecules. The inherent electronic and steric properties of the pyridine ring, combined with the nature and position of the halogen substituents, dictate the propensity for oxidative addition, the rate-determining step in many catalytic cycles. Generally, the reactivity of halogens in these transformations follows the trend I > Br > Cl > F, a direct consequence of the carbon-halogen bond strength.
This guide focuses on the comparative reactivity of the bromine and chlorine substituents in isomers of this compound across four key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. While direct comparative studies on these specific isomers are limited, the data presented herein is aggregated from studies on structurally similar substrates to provide a predictive framework for reaction outcomes.
Comparative Yield Analysis
The following table summarizes expected and reported yields for cross-coupling reactions of brominated and chlorinated pyridines, offering a comparative look at the potential outcomes when using this compound isomers as substrates. The data suggests a general trend of higher reactivity and yields for the C-Br bond over the C-Cl bond under similar reaction conditions.
| Cross-Coupling Reaction | Halogen Site | Coupling Partner | Catalyst System (Typical) | Solvent | Base | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura Coupling | 5-Bromo | Arylboronic acid | Pd(PPh₃)₄ / Pd(OAc)₂ with phosphine ligand | 1,4-Dioxane/Water | K₂CO₃, K₃PO₄ | 80-100 | 70-95[1][2][3] |
| 2-Chloro | Arylboronic acid | Pd(OAc)₂ / Buchwald ligands | Toluene, Dioxane | K₃PO₄, Cs₂CO₃ | 100-120 | 40-75[4] | |
| Buchwald-Hartwig Amination | 5-Bromo | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Toluene, Dioxane | Cs₂CO₃, NaOtBu | 90-110 | 80-98[5] |
| 2-Chloro | Primary/Secondary Amine | Pd₂(dba)₃ / BrettPhos | Toluene, Dioxane | LiHMDS, K₃PO₄ | 100-130 | 50-85 | |
| Heck Coupling | 5-Bromo | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | DMF, Acetonitrile | Et₃N, K₂CO₃ | 80-120 | 60-90[6][7] |
| 2-Chloro | Alkene (e.g., Styrene) | Pd(OAc)₂ / N-heterocyclic carbene (NHC) ligand | DMA, NMP | K₂CO₃, Cs₂CO₃ | 120-150 | 30-65 | |
| Sonogashira Coupling | 5-Bromo | Terminal Alkyne | Pd(PPh₃)₄ / CuI | THF, DMF | Et₃N, Piperidine | 25-70 | 75-95[8][9] |
| 2-Chloro | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI with activating ligand | NMP, Dioxane | Cs₂CO₃, n-BuNH₂ | 80-120 | 40-70[8] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling
This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and an organoboron compound.[10][11][12]
Materials:
-
This compound isomer (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
Procedure:
-
To a reaction vessel, add the this compound isomer, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This method is employed for the synthesis of carbon-nitrogen bonds by coupling the pyridine with an amine.[5][13][14][15]
Materials:
-
This compound isomer (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., Xantphos, 2-6 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the this compound isomer, amine, base, palladium precatalyst, and ligand in a reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to 90-110°C with vigorous stirring.
-
Monitor the reaction progress. Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the product via column chromatography.
Heck Coupling
The Heck reaction forms a carbon-carbon bond between the pyridine and an alkene.[16][17][18]
Materials:
-
This compound isomer (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Solvent (e.g., DMF)
Procedure:
-
Combine the this compound isomer, alkene, base, and solvent in a reaction vessel.
-
Degas the mixture and introduce an inert atmosphere.
-
Add the palladium catalyst and ligand.
-
Heat the reaction to 80-120°C and stir until completion.
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
This reaction is used to couple the pyridine with a terminal alkyne, forming a C(sp²)-C(sp) bond.[8][19]
Materials:
-
This compound isomer (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) cocatalyst (e.g., CuI, 1-3 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Solvent (e.g., THF)
Procedure:
-
To a solution of the this compound isomer and terminal alkyne in the solvent, add the base.
-
Degas the solution with an inert gas.
-
Add the palladium catalyst and copper(I) cocatalyst.
-
Stir the reaction at room temperature or with gentle heating (25-70°C) until the starting material is consumed.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layers.
-
Purify the final product by chromatography.
Visualizing the Workflow
A generalized workflow for a typical cross-coupling reaction is depicted below, illustrating the key stages from reaction setup to product isolation.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
This guide provides a foundational understanding of the expected reactivity and yields for cross-coupling reactions involving this compound isomers. Researchers are encouraged to use this information as a starting point for their synthetic endeavors, with the understanding that optimization of reaction conditions is often necessary to achieve the desired outcomes.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. Sonogashira Coupling [organic-chemistry.org]
stability of 5-Bromo-2-chloro-3-methylpyridine under different reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 5-Bromo-2-chloro-3-methylpyridine under various reaction conditions. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from studies on closely related substituted halopyridines to provide an informed perspective on its expected stability profile. The information presented herein is intended to aid researchers in handling, storage, and reaction design involving this compound.
Data Presentation: Comparative Stability Summary
The stability of this compound is influenced by its substituents: a chloro group at the 2-position, a bromo group at the 5-position, and a methyl group at the 3-position. The electron-withdrawing nature of the halogen atoms and the electron-donating nature of the methyl group collectively affect the reactivity of the pyridine ring. The 2-chloro substituent is particularly susceptible to nucleophilic displacement.
| Condition | Expected Stability of this compound (Inferred) | Comparison with Alternative Pyridine Derivatives | Supporting Experimental Data (on related compounds) |
| Thermal Stress | Moderate stability. Decomposition may occur at elevated temperatures, potentially leading to dehalogenation or polymerization. | Halogenated pyridines, in general, are more susceptible to thermal degradation than unsubstituted pyridine. The presence of a methyl group might slightly increase thermal stability compared to non-alkylated analogs. | Pyridine itself undergoes thermal decomposition at very high temperatures (875-1000°C)[1]. Substituted pyridines can exhibit complex thermal degradation pathways[2]. |
| Acidic Conditions (Hydrolysis) | Likely to be relatively stable at room temperature in dilute non-nucleophilic acids. Forced hydrolysis may occur at elevated temperatures. | The 2-chloro group in 2-chloropyridine is known to undergo hydrolysis under supercritical water conditions, a process that can be acid-catalyzed[3]. The rate of hydrolysis is influenced by the electronic effects of other substituents. | Studies on 2-chloropyridine show it undergoes hydrolysis at high temperatures (400-575°C)[3]. The hydrolysis of α-chloro-substituted pyridones is enhanced by structural polarity[4]. |
| Basic Conditions (Hydrolysis) | Susceptible to hydrolysis, especially with strong bases and/or heating, leading to the displacement of the 2-chloro substituent to form the corresponding pyridone. | Generally, 2-halopyridines are more reactive towards nucleophilic substitution under basic conditions compared to other isomeric halopyridines. | 2-Chloropyridines react with various nucleophiles to displace the chloride[5]. The reaction of 2-chloropyridine with a base in the presence of phenylacetonitrile is a known route for antihistamine synthesis[6]. |
| Oxidative Stress (e.g., H₂O₂) | The pyridine ring is generally resistant to oxidation, but the methyl group could be susceptible to oxidation under strong conditions. | Pyridine rings are generally stable towards oxidation, though side-chains can be oxidized. 2-Chloropyridine can be oxidized to its N-oxide[6]. | Forced degradation studies on pharmaceuticals often employ oxidizing agents like hydrogen peroxide to assess oxidative stability[7][8][9]. |
| Photostability | Likely to be sensitive to UV light. Photodegradation may involve dehalogenation (C-Br bond is typically more labile than C-Cl) or other rearrangements. | Brominated aromatic compounds are known to undergo photodegradation, often through reductive debromination[10][11][12]. 1,4-dihydropyridines are also known to be light-sensitive[13]. | Photostability testing is a standard part of drug stability assessment as per ICH guidelines, indicating the general potential for photosensitivity in complex organic molecules[14]. |
| Presence of Nucleophiles | The 2-chloro substituent is prone to nucleophilic aromatic substitution. Reactivity will depend on the nucleophile's strength and reaction conditions. | 2-Chloropyridines are common substrates for nucleophilic substitution reactions in organic synthesis[5][6][15]. | The reaction of 2-chloropyridine with nucleophiles is a well-established method for synthesizing various pyridine derivatives[5]. |
Experimental Protocols
The following are detailed methodologies for key experiments to formally assess the stability of this compound, based on established principles from the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[16][17][18][19]
1. Forced Degradation Study (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[7][8][9][20]
-
Objective: To determine the intrinsic stability of the molecule by exposing it to conditions more severe than accelerated stability testing.
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. A control sample with 1 mL of stock solution and 1 mL of purified water should be kept under the same conditions.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. A control sample with 1 mL of stock solution and 1 mL of purified water should be kept under the same conditions.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 24 hours.
-
Photostability: Expose the solid compound and a solution (1 mg/mL) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including controls, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) to quantify the parent compound and detect any degradation products.[21]
-
2. Long-Term Stability Study
-
Objective: To establish the re-test period or shelf life and recommended storage conditions.[16]
-
Procedure:
-
Sample Preparation: Place accurately weighed samples of this compound in suitable, inert, and sealed containers.
-
Storage Conditions: Store the samples under long-term stability conditions, for example, 25°C ± 2°C / 60% RH ± 5% RH.[18]
-
Testing Frequency: Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[18]
-
Analysis: At each time point, test the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating method.
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the stability assessment of chemical compounds.
Caption: A generalized workflow for assessing the chemical stability of a research compound.
Caption: Key environmental and chemical factors affecting the stability of the target compound.
References
- 1. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 2. researchgate.net [researchgate.net]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempanda.com [chempanda.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 19. Ich guideline for stability testing | PPTX [slideshare.net]
- 20. biomedres.us [biomedres.us]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to Palladium Catalysts for the Functionalization of 5-Bromo-2-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated pyridines is a cornerstone in the synthesis of novel pharmaceuticals and agrochemicals. 5-Bromo-2-chloro-3-methylpyridine offers two distinct reaction sites for palladium-catalyzed cross-coupling reactions, enabling the selective introduction of a wide range of functionalities. The choice of the palladium catalyst system is paramount in controlling the regioselectivity and achieving high yields, targeting either the more reactive C-Br bond at the 5-position or the more challenging C-Cl bond at the 2-position.
This guide provides a comparative overview of palladium catalysts for the functionalization of this compound in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The data presented is compiled from studies on structurally analogous dihalopyridines and serves as a strong predictive tool for catalyst performance with the target substrate.
Chemoselectivity Considerations
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1] Consequently, the C-Br bond at the 5-position of this compound is inherently more reactive than the C-Cl bond at the 2-position.[2] This reactivity difference allows for selective functionalization at the C5-Br position under milder conditions. To target the C2-Cl position, more robust catalyst systems, often employing bulky and electron-rich phosphine ligands, and potentially higher reaction temperatures are necessary.[1][2]
Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The choice of palladium precursor and ligand significantly impacts the reaction's efficiency and selectivity.
| Catalyst System (Precursor / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) [Reference] | Observations |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 78-88[3][4] | A classic, reliable catalyst for C-Br functionalization. May require longer reaction times. |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High[5] | Often provides high yields in shorter reaction times compared to Pd(PPh₃)₄. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | High[3] | Bulky, electron-rich ligand promotes coupling, can be effective for less reactive chlorides. |
| Pd-PEPPSI-IPr | Cs₂CO₃ | DME | 80 | High[6] | N-Heterocyclic carbene (NHC) ligands offer high stability and activity. |
Comparison of Palladium Catalysts for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Ligand selection is critical for achieving high yields, especially with the less reactive C-Cl bond.
| Catalyst System (Precursor / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) [Reference] | Observations |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | Good-High | A common system for C-Br amination. |
| Pd(OAc)₂ / XPhos | t-BuONa | Toluene | 100 | High[7] | Highly effective for amination of aryl bromides. |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | 100 | High (for Ar-Br)[7] | A robust system for challenging couplings. |
| Pd-PEPPSI-IPr | Cs₂CO₃ | DME | 80 | 86[6] | Effective for amination of activated heteroaryl chlorides. |
Comparison of Palladium Catalysts for Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, introducing alkynyl moieties into the pyridine ring.
| Catalyst System (Precursor / Co-catalyst / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) [Reference] | Observations |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80-100 | Good-High[8] | The classic Sonogashira catalyst system, effective for C-Br coupling. |
| Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | High | A versatile and commonly used system. |
| [DTBNpP]Pd(crotyl)Cl (Copper-free) | DABCO | THF | Room Temp. | High[9] | An air-stable precatalyst enabling copper-free Sonogashira reactions at room temperature. |
| Na₂PdCl₄ / P(t-Bu)₃ / CuI | - | DMSO/Toluene | 100 | Good (for Ar-Cl)[10] | Effective for the more challenging coupling of aryl chlorides. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.). The palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., SPhos, 2-10 mol%) are then added. The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). Degassed solvent (e.g., 1,4-dioxane/water mixture) is added, and the reaction mixture is stirred at the specified temperature until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). Add degassed toluene, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.). The tube is sealed and the reaction mixture is heated to the specified temperature with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a reaction flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%). Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). The terminal alkyne (1.2 equiv.) is then added via syringe. The reaction mixture is stirred at the indicated temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by chromatography.[1]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessment of 5-Bromo-2-chloro-3-methylpyridine as a Superior Synthetic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, yield, and overall cost-effectiveness. Halogenated pyridines, such as 5-Bromo-2-chloro-3-methylpyridine, are a class of intermediates prized for their versatile reactivity, offering multiple sites for functionalization.[1] The presence of both bromine and chlorine atoms, coupled with a methyl group, provides a nuanced reactivity profile that can be exploited in a variety of cross-coupling and nucleophilic substitution reactions.[1]
This guide provides an objective assessment of the strategic value of such intermediates by presenting a comparative analysis of different synthetic routes for the widely used fungicide, Boscalid. While this compound is not a direct precursor in the most common industrial synthesis of Boscalid, the comparison of established routes for this commercial product serves as an excellent case study. It highlights how the choice of intermediates and synthetic methodology profoundly impacts the efficiency and sustainability of a multi-step synthesis. This analysis will, in turn, inform researchers on the potential advantages of employing advanced, highly functionalized intermediates like this compound in their own synthetic endeavors.
Comparative Analysis of Boscalid Synthesis Routes
Boscalid, with the chemical name 2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl)pyridine-3-carboxamide, is a succinate dehydrogenase inhibitor (SDHI) fungicide.[2] Its synthesis fundamentally involves the formation of a biphenyl core structure followed by an amidation reaction with a chloropyridine derivative.[3] We will compare two distinct and modern approaches to its synthesis: a continuous flow process and a one-pot aqueous synthesis.
Route 1: Three-Step Telescoped Continuous Flow Synthesis
This approach leverages the advantages of continuous flow chemistry, such as enhanced heat and mass transfer, improved safety, and potential for automation. The synthesis involves a Suzuki cross-coupling, a nitro group reduction, and a final amidation step, with the intermediates being "telescoped" without isolation.[4]
Route 2: One-Pot Aqueous Synthesis
Reflecting the principles of green chemistry, this route is performed in a single reaction vessel using an aqueous micellar solution as the solvent.[5] This one-pot approach minimizes solvent waste and purification steps, leading to a highly efficient and sustainable process.[5][6]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for the two synthetic routes to Boscalid, providing a clear comparison of their respective efficiencies.
Table 1: Yield Comparison of Boscalid Synthesis Routes
| Step | Route 1: Continuous Flow Yield | Route 2: One-Pot Aqueous Yield |
| 1. Suzuki Coupling | 82% | |
| 2. Nitro Reduction | 79% | |
| 3. Amidation | >66% | |
| Overall Yield | >42% | 83% |
Table 2: Comparison of Reaction Conditions
| Parameter | Route 1: Continuous Flow | Route 2: One-Pot Aqueous |
| Solvent | Ethanol/Water | Water with TPGS-750-M surfactant |
| Catalyst | Suzuki: Pd(PPh₃)₄ Reduction: NaBH₄/CoSO₄·7H₂O | Suzuki: Pd(OAc)₂/SPhos Reduction: Carbonyl Iron Powder (CIP) |
| Key Reagents | 2-chloronicotinic acid, thionyl chloride | 2-chloronicotinyl chloride |
| Temperature | Suzuki: 80°C | Suzuki: 55°C Reduction: 45°C |
| Process Type | Continuous Flow, Telescoped | One-Pot, Batch |
| Sustainability | Reduced reaction volumes, good control | Aqueous solvent, low catalyst loading, minimal workup |
Experimental Protocols
Protocol for Route 1: Three-Step Telescoped Continuous Flow Synthesis
This protocol is a summary of the continuous flow process described by Drageset et al.[4][7]
Step 1: Suzuki Cross-Coupling
-
Reactants: 1-chloro-2-nitrobenzene and 4-chlorophenylboronic acid.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Solvent and Base: A mixture of ethanol and water with sodium carbonate as the base.
-
Conditions: The reaction is performed at 80°C in a multi-jet oscillating disk (MJOD) continuous flow reactor.
-
Output: A solution of 4'-chloro-2-nitro-1,1'-biphenyl (82% yield).[4]
Step 2: Nitro Group Reduction
-
Reactant: The output stream from Step 1 containing 4'-chloro-2-nitro-1,1'-biphenyl.
-
Reducing System: Sodium borohydride and cobalt(II) sulfate heptahydrate (NaBH₄/CoSO₄·7H₂O).
-
Conditions: The reduction is telescoped with the first step, meaning the output from the Suzuki coupling is directly introduced into the next reaction stream.
-
Output: A solution of 2-amino-4'-chloro-1,1'-biphenyl (79% yield).[4]
Step 3: Amidation
-
Reactants: The solution of 2-amino-4'-chloro-1,1'-biphenyl from Step 2 is reacted with 2-chloronicotinic acid.
-
Reagent: Thionyl chloride is used to form the acyl chloride in situ, which then reacts with the amine.
-
Conditions: The final step is also performed in the continuous flow setup.
-
Final Product: Boscalid is isolated after processing the output from this final step, with a yield of >66% for this stage.[4]
Protocol for Route 2: One-Pot Aqueous Synthesis
This protocol is based on the one-pot synthesis in water developed by Thakore et al.[5]
-
Step 1: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 2-chloronitrobenzene (1.0 equiv), 4-chlorophenylboronic acid (1.1 equiv), and potassium phosphate monohydrate (K₃PO₄·H₂O) (2.0 equiv).
-
Add an aqueous solution of 2 wt % TPGS-750-M surfactant.
-
The vessel is evacuated and backfilled with argon.
-
Add the palladium catalyst solution (0.07 mol% Pd(OAc)₂ with SPhos as the ligand).
-
The mixture is stirred at 55°C until the coupling is complete. The intermediate, 4'-chloro-2-nitro-1,1'-biphenyl, is not isolated.
-
-
Step 2: Nitro Reduction
-
To the same reaction vessel containing the crude product from Step 1, add carbonyl iron powder (CIP) (5.0 equiv) and ammonium chloride (NH₄Cl) (3.0 equiv).
-
Continue stirring at 45°C for approximately 12 hours. The intermediate, 2-amino-4'-chloro-1,1'-biphenyl, is not isolated.
-
-
Step 3: Amidation
-
To the same reaction mixture, add 2-chloronicotinyl chloride (prepared separately) and a non-nucleophilic base such as diisopropylethylamine.
-
Stir the reaction at room temperature until completion.
-
The final product, Boscalid, is then extracted with an organic solvent and purified, resulting in an overall isolated yield of 83%.[5][6]
-
Visualizations of Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the two compared synthetic routes for Boscalid.
Caption: Workflow for the continuous flow synthesis of Boscalid.
Caption: Workflow for the one-pot aqueous synthesis of Boscalid.
Conclusion: The Strategic Value of Advanced Intermediates
This comparative guide of Boscalid synthesis routes underscores a crucial principle in modern chemistry: the choice of synthetic strategy and intermediates has profound implications for the overall efficiency, sustainability, and economic viability of producing a target molecule. The one-pot aqueous synthesis, with its impressive 83% overall yield and green chemistry principles, demonstrates a significant advancement over more traditional or even continuous flow methods in this specific case.[5][6]
The intermediates used in these processes, such as 2-chloronicotinic acid, are relatively simple pyridine derivatives. The complexity is built step-wise through cross-coupling and subsequent transformations. However, the availability of more complex, highly functionalized intermediates like This compound opens up alternative synthetic strategies. Such molecules can be invaluable for:
-
Convergent Syntheses: Allowing for the rapid assembly of complex scaffolds by bringing together two or more advanced fragments.
-
Late-Stage Functionalization: Providing multiple, orthogonally reactive handles (e.g., the chloro and bromo positions) that can be addressed in different steps of a synthesis.
-
Access to Novel Chemical Space: Enabling the creation of analogues of existing active ingredients with potentially improved properties.
While the direct application of this compound in the synthesis of current commercial products like Boscalid is not documented, its inherent reactivity and structural features position it as a superior synthetic intermediate for the development of next-generation pharmaceuticals and agrochemicals. Researchers and drug development professionals are encouraged to consider the strategic incorporation of such advanced building blocks to accelerate innovation and enhance synthetic efficiency.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain [mdpi.com]
- 3. Boscalid - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
literature review on the comparative reactivity of substituted halopyridines
A Comparative Analysis of Reactivity in Substituted Halopyridines
For researchers and professionals in drug development, substituted halopyridines are indispensable building blocks. Their utility stems from the carbon-halogen bond's capacity to participate in a variety of transformations, primarily Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. However, the reactivity of the halopyridine is critically dependent on the nature of the halogen, its position on the ring, and the specific reaction conditions employed. This guide provides a comparative analysis of these factors, supported by experimental data, to inform synthetic strategy and optimization.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a halide on the electron-deficient pyridine ring. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the paramount factor governing the reaction rate.
Governing Principle: Electronegativity and Intermediate Stabilization
The reactivity order for halogens in SNAr is generally F > Cl > Br > I.[1] This trend, often termed the "element effect," is counterintuitive if considering bond strength alone. The high electronegativity of fluorine powerfully stabilizes the developing negative charge in the rate-determining addition step, thereby lowering the activation energy.[2][3] This effect outweighs the strength of the C-F bond, as C-X bond cleavage occurs in the fast, second step of the reaction. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine under the same conditions.[2][4]
The positions of halogens on the pyridine ring are also crucial, with positions 2 and 4 being significantly more reactive towards nucleophilic attack than position 3.[5][6] This is due to the ability of the ring nitrogen to effectively delocalize the negative charge of the Meisenheimer intermediate when the attack occurs at the ortho or para positions.
Caption: SNAr mechanism on a 2-halopyridine.
Comparative Reactivity Data for SNAr
| Halopyridine | Nucleophile | Relative Rate/Yield | Conditions | Reference(s) |
| 2-Fluoropyridine | NaOEt | ~320x faster than 2-Chloropyridine | EtOH | [2][4] |
| 2-Chloropyridine | NaOEt | 1 (baseline) | EtOH | [2][4] |
| 2-Halopyridinium Ions | Piperidine | 2-F ~ 2-Cl ~ 2-Br ~ 2-I | Methanol | [1] |
| 2-Chloropyridine | Various Thiols | High Yield | Room Temperature | [7] |
Note: In the case of N-methylpyridinium substrates, the mechanism can change, leading to a different reactivity order where the halide reactivities are nearly equal. This is attributed to a shift in the rate-determining step.[1][8]
Experimental Protocol: SNAr of 2-Chloropyridine with a Thiol
This protocol is a generalized representation based on modern methods for SNAr reactions.[7]
-
Reagent Preparation : To a solution of 2-chloropyridine (1.0 equiv) in a suitable aprotic solvent (e.g., DMF or DMSO), add the desired thiol (1.1 equiv).
-
Base Addition : Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 1.5 equiv), to the mixture.
-
Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) while monitoring the reaction progress by TLC or LC-MS. Reactions with activated substrates like 2-halopyridinium ketene hemiaminals can proceed to completion at room temperature.[7]
-
Work-up : Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the residue by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are fundamental for C-C and C-N bond formation. They proceed via a catalytic cycle involving a palladium complex.
Governing Principle: Carbon-Halogen Bond Strength
In contrast to SNAr, the reactivity of halopyridines in palladium-catalyzed cross-coupling is dominated by the carbon-halogen (C-X) bond dissociation energy. The rate-determining step is often the oxidative addition of the halopyridine to the Pd(0) catalyst.[9] A weaker C-X bond facilitates this step, leading to a faster reaction.
Therefore, the general order of reactivity is I > Br > Cl >> F.[9][10][11] Iodopyridines are the most reactive substrates, often requiring milder conditions, while chloropyridines are the most challenging and may necessitate more active catalysts or higher temperatures.[12] Fluoropyridines are generally unreactive in these transformations.[9] In dihalogenated pyridines, this selectivity is pronounced; for example, in 2-bromo-4-iodopyridine, cross-coupling reactions occur almost exclusively at the C4-I position.[13][14]
Caption: General catalytic cycle for Pd-cross-coupling.
Comparative Reactivity Data for Suzuki-Miyaura Coupling
| Halopyridine Substrate | Arylboronic Acid | Catalyst System | Base | Yield (%) | Reference(s) |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | >95 | [10] |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 85-95 | [10] |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 70-90 | [12] |
| 2-Chloro-4-iodopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | 92 (Coupling at C4) | [13] |
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halopyridine
This is a general protocol adaptable for various halopyridines.[9]
-
Reaction Setup : To a dry Schlenk tube or reaction vial, add the 2-halopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition : Add a degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., XPhos for chloropyridines).
-
Reaction : Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
Summary of Reactivity Trends
The choice between different halopyridines is fundamentally dictated by the intended chemical transformation. The divergent reactivity of the carbon-halogen bond in SNAr versus palladium-catalyzed reactions is a critical consideration in modern synthetic design.
Caption: Deciding factors for halopyridine reactivity.
References
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Benchmarking 5-Bromo-2-chloro-3-methylpyridine in Drug Discovery: A Comparative Guide
In the landscape of drug discovery, particularly in the synthesis of kinase inhibitors, the selection of starting materials is a critical determinant of synthetic efficiency and the biological activity of the final compounds. 5-Bromo-2-chloro-3-methylpyridine has emerged as a valuable heterocyclic building block, offering multiple reaction sites for the construction of complex molecular architectures.[1][2] This guide provides a comprehensive comparison of this compound with alternative building blocks, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic strategies.
Performance in Key Synthetic Reactions: A Comparative Overview
The utility of this compound in drug discovery is largely defined by its reactivity in common cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are fundamental in the synthesis of kinase inhibitors. The presence of both a bromo and a chloro substituent allows for selective and sequential reactions.
Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the 5-position (bromine) under milder conditions, while the 2-position (chlorine) can be targeted under more forcing conditions. This differential reactivity is a key advantage in the construction of complex molecules.
While direct comparative yield data for this compound against its alternatives in the same reaction is not extensively documented in publicly available literature, general principles of halide reactivity in cross-coupling reactions provide a strong basis for performance expectation.
Table 1: Expected Performance Comparison of Halogenated Pyridine Building Blocks in Suzuki-Miyaura Coupling
| Building Block | Expected Reactivity | Typical Reaction Conditions | Anticipated Yield | Notes |
| This compound | High (at C-Br) | Mild to moderate (e.g., Pd(PPh₃)₄, K₃PO₄, 80-100 °C) | Good to Excellent | Allows for sequential functionalization of C-Cl bond. |
| 2,5-Dichloro-3-methylpyridine | Moderate (at both C-Cl) | More forcing conditions required (e.g., specialized ligands like SPhos, XPhos, 100-120 °C) | Fair to Good | May lead to mixtures of mono- and di-substituted products. |
| 5-Bromo-2-fluoro-3-methylpyridine | High (at C-Br) | Mild to moderate | Good to Excellent | The C-F bond is generally unreactive in standard cross-coupling. |
| 2,5-Dibromo-3-methylpyridine | Very High (at both C-Br) | Mild conditions | Good to Excellent | Can be difficult to achieve mono-substitution selectively. |
Application in Kinase Inhibitor Synthesis: Structure-Activity Relationship (SAR) Insights
The 3-methylpyridine scaffold is a common feature in a variety of kinase inhibitors. The substituents at the 2- and 5-positions play a crucial role in interacting with the kinase active site and in providing vectors for synthetic elaboration to optimize potency and selectivity. Derivatives of 2-amino-5-bromo-4-methylpyridine, a closely related analog, have shown that the 5-bromo position is a key site for introducing diversity through cross-coupling reactions, which can significantly impact the inhibitory activity of the resulting compounds.[3]
While specific IC50 data for a kinase inhibitor derived directly from this compound in a comparative study is limited, we can infer performance from related structures. For instance, in a series of MAP4K4 inhibitors based on a 2-amino-5-bromo-4-methylpyridine scaffold, replacement of the bromo group with various aryl and heteroaryl moieties led to a substantial increase in potency.[4] This highlights the importance of the 5-position for interaction with the kinase active site.
Table 2: Illustrative IC50 Values for Kinase Inhibitors with a Substituted Pyridine Core
| Scaffold | R Group at 5-position | Target Kinase | IC50 (nM) |
| 2-Amino-4-methylpyridine | -Br | MAP4K4 | 150 |
| 2-Amino-4-methylpyridine | -Phenyl | MAP4K4 | 25 |
| 2-Amino-4-methylpyridine | -4-Fluorophenyl | MAP4K4 | 15 |
| 2-Amino-4-methylpyridine | -(2-pyridone) | ALK | 19 |
| 2-Amino-4-methylpyridine | -Br | ALK | 40 |
This data is for the analogous 2-amino-5-bromo-4-methylpyridine scaffold and is intended to be illustrative of the impact of substitution at the 5-position.[4]
Key Signaling Pathways Targeted by Pyridine-Based Inhibitors
Kinase inhibitors derived from substituted pyridines have been developed to target a multitude of signaling pathways implicated in cancer and inflammatory diseases. The versatility of the pyridine scaffold allows for the fine-tuning of inhibitor selectivity towards specific kinases within these pathways.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-chloro-3-methylpyridine: A Comprehensive Guide for Laboratory Professionals
Essential safety and disposal protocols for researchers, scientists, and drug development professionals handling 5-Bromo-2-chloro-3-methylpyridine are outlined below. This guide provides immediate, actionable steps for safe operation and waste management, ensuring laboratory safety and regulatory compliance.
Proper handling and disposal of this compound are critical to maintaining a safe laboratory environment and preventing chemical hazards. This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation. Adherence to the following procedures is mandatory.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that all necessary personal protective equipment (PPE) is worn, including nitrile gloves, safety glasses or goggles, and a lab coat. All operations involving this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and emergency shower must be readily accessible.
Spill Management Protocol
In the event of a spill, immediate containment and cleanup are necessary to prevent exposure and environmental contamination.
For small spills:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collection: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
For large spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Authorities: Contact your institution's Environmental Health and Safety (EHS) department and emergency services.
-
Restrict Access: Prevent entry to the affected area.
Step-by-Step Disposal Procedure
This compound must be disposed of as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Identification: Classify this compound as a halogenated organic waste.
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated waste should be kept separate.[1]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal company. Contact your EHS department to schedule a pickup.
Quantitative Data Summary
| Property | Value |
| CAS Number | 29241-60-9 |
| GHS Hazard Statements | H315, H319, H335 |
Experimental Protocol: Spill Cleanup
This protocol details the step-by-step methodology for cleaning a small spill of this compound.
-
Preparation: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Ensure the spill area is well-ventilated.
-
Containment: Create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand).[2]
-
Absorption: Apply the absorbent material over the entire spill, working from the outside in.
-
Collection: Once the material is fully absorbed, use non-sparking scoops or tools to carefully place the waste into a labeled, sealable hazardous waste container.
-
Decontamination: Wipe down the spill surface with a cloth dampened with soap and water. Place the cleaning materials into the same hazardous waste container.
-
Disposal: Seal the container and store it in the designated hazardous waste accumulation area for pickup by a licensed disposal service.
Disposal Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling 5-Bromo-2-chloro-3-methylpyridine
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 5-Bromo-2-chloro-3-methylpyridine, including personal protective equipment (PPE), operational procedures, and disposal plans.
Chemical Profile and Hazards
This compound is a halogenated pyridine derivative. According to safety data sheets, this chemical is considered hazardous.[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Importance |
| Eye and Face Protection | Chemical Safety Goggles or Face Shield | Must meet ANSI Z.87.1 standards.[4] Goggles are essential to protect against splashes. A face shield provides a broader range of protection for the entire face.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable option for protection against pyridine compounds.[6] Always inspect gloves before use and change them immediately if contact with the chemical is suspected or known.[5] |
| Body Protection | Laboratory Coat | A properly fitting, buttoned lab coat should be worn to protect the skin.[4][6] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Engineering controls like fume hoods are the primary method to control inhalation hazards.[6] If ventilation is inadequate, a NIOSH-approved respirator may be required.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
-
Preparation and Area Setup :
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before handling the chemical.
-
-
Handling the Chemical :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical : Dispose of the contents and container to an approved waste disposal plant.[1][2] Do not dispose of it in drains or sewers.[7]
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be treated as hazardous waste and disposed of accordingly.
-
Empty Containers : Even empty containers may retain chemical residue and should be disposed of as hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek medical attention.
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, call a physician.[1]
-
Inhalation : Move the person to fresh air.[1][2] If not breathing, give artificial respiration.[2] Get medical attention if symptoms occur.[1]
-
Ingestion : Clean mouth with water and drink plenty of water afterward.[1] Get medical attention if symptoms occur.[1]
-
Spill : Clear the area of personnel and move upwind.[7] Wear appropriate PPE and contain the spill with inert material like sand or vermiculite.[7] Collect the spilled material into a suitable, labeled container for disposal.[7]
Below is a workflow diagram illustrating the key steps for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. pppmag.com [pppmag.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
